Author: BenchChem Technical Support Team. Date: November 2025
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Whitepaper: Lanatoside C - A Novel Senolytic Candidate for the Treatment of Atherosclerosis
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a fundamental driver of aging and age-related pathologies, including atherosclerosis. Senescent cells accumulate in atherosclerotic plaques, contributing to chronic inflammation and tissue dysfunction through the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells using "senolytics" represents a promising therapeutic strategy. This document provides a technical overview of Lanatoside C, a cardiac glycoside recently identified as a novel senolytic compound with significant potential for atherosclerosis research and therapy. We detail its mechanism of action, present preclinical data from murine models, provide key experimental protocols, and visualize complex pathways and workflows.
The Role of Cellular Senescence in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within arteries. This process involves various cell types, including endothelial cells, vascular smooth muscle cells (VSMCs), and immune cells like macrophages.[1] A growing body of evidence indicates that the accumulation of senescent cells within these plaques is a key contributor to disease progression.[2]
Senescent vascular and immune cells contribute to atherosclerosis through several mechanisms:
Pro-inflammatory SASP: Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases (the SASP) that promotes a chronic, low-grade inflammatory state known as "inflammaging".[2] This perpetuates local inflammation, a hallmark of atherosclerosis.
Endothelial Dysfunction: Senescent endothelial cells exhibit reduced nitric oxide (NO) production, leading to impaired vasodilation and a pro-thrombotic state.[1]
Plaque Instability: Senescent macrophages and VSMCs can contribute to the degradation of the extracellular matrix, potentially leading to the thinning of the fibrous cap and increasing the risk of plaque rupture.[1]
Given this causal link, therapies that selectively clear senescent cells—senolytics—are being actively investigated to halt or reverse atherosclerotic progression.[3][4]
Lanatoside C: A Repurposed Compound with Novel Senolytic Activity
Lanatoside C (Lana C) is a cardiac glycoside derived from the plant Digitalis lanata. Traditionally used to treat heart failure and arrhythmias, it is an FDA-approved compound.[5] Recent drug repositioning screens have identified Lana C as a potent senolytic.[5] Like other cardiac glycosides, its primary pharmacological target is the Na+/K+-ATPase pump.[5] This established clinical history provides a foundation for accelerated translation into atherosclerosis research.
Mechanism of Senolytic Action
The senolytic activity of Lanatoside C is distinct from other well-known senolytics like the Dasatinib and Quercetin combination or ABT-263 (Navitoclax), which target pro-survival pathways like PI3K/Akt or Bcl-2, respectively.[6][7]
Lana C induces apoptosis selectively in senescent cells through the following proposed mechanism:
Inhibition of Na+/K+-ATPase: Lana C binds to and inhibits the Na+/K+-ATPase transmembrane protein.[5]
Membrane Depolarization: This inhibition disrupts the electrochemical gradient across the cell membrane, leading to depolarization.
Intracellular Acidification: The altered ion flux results in the acidification of the intracellular environment.
Apoptosis Induction: The combination of depolarization and acidification renders senescent cells, but not healthy proliferating cells, susceptible to caspase-mediated apoptosis.[5]
This pathway was confirmed by experiments showing that the senolytic effect of Lana C could be blocked by potassium chloride (which counteracts depolarization) and Z-VAD-FMK, a pan-caspase inhibitor.[5]
Unveiling the Heart of the Foxglove: A Technical Guide to the Discovery and Isolation of Cardiac Glycosides from Digitalis lanata**
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core processes involved in the discovery and isolation of pharmacologically active ca...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core processes involved in the discovery and isolation of pharmacologically active cardiac glycosides from Digitalis lanata, the Grecian Foxglove. This plant is a primary natural source of digoxin, a critical medication in the management of various heart conditions.[1][2] This document details the historical context, chemical constituents, and crucially, the experimental protocols for extraction, isolation, purification, and quantification of these potent compounds. Furthermore, it elucidates the fundamental signaling pathway through which these molecules exert their therapeutic effects.
Introduction: From Folklore to Pharmaceutical Mainstay
The medicinal use of Digitalis species dates back centuries, with William Withering's systematic study in 1785 marking a pivotal moment in its scientific application for treating "dropsy," now known as edema associated with heart failure.[3] Digitalis lanata surpassed its cousin, Digitalis purpurea, as the primary commercial source of cardiac glycosides due to its higher concentration of these vital compounds, particularly digoxin.[1] The journey from the plant's leaves to a purified, life-saving drug is a meticulous process involving precise extraction and purification techniques.
The primary active constituents of Digitalis lanata are a class of compounds known as cardiac glycosides. These are characterized by a steroid nucleus (aglycone) and a sugar moiety (glycone).[4] The most significant of these are the lanatosides (A, B, and C), which are the primary glycosides found in the fresh leaves. Through enzymatic and chemical processes, these are converted to the more therapeutically utilized secondary glycosides, most notably digoxin.[5][6]
Key Chemical Constituents of Digitalis lanata**
The cardiac glycoside profile of Digitalis lanata is complex, with a variety of structurally related compounds. The primary glycosides, the lanatosides, are the biosynthetic precursors to the medicinally important secondary glycosides.
Compound Family
Primary Glycoside
Key Secondary Glycoside
Aglycone
Cardenolides
Lanatoside C
Digoxin
Digoxigenin
Lanatoside A
Digitoxin
Digitoxigenin
Lanatoside B
Gitoxin
Gitoxigenin
Experimental Protocols: A Step-by-Step Guide
The isolation of digoxin and other cardiac glycosides from Digitalis lanata is a multi-step process that requires careful optimization of each stage to maximize yield and purity.
Plant Material and Pre-treatment
Freshly harvested leaves of Digitalis lanata are typically dried to facilitate storage and subsequent processing. Air-drying has been shown to be an optimal method for preserving the cardiac glycoside content.[7] The dried leaves are then finely ground to increase the surface area for efficient solvent extraction.
Extraction of Crude Glycosides
The initial step involves the extraction of the cardiac glycosides from the powdered leaf material. Various solvent systems have been effectively employed.
Protocol 1: Ethanolic Extraction
Maceration: The powdered leaves are macerated in 70% ethanol.[8] The mixture is agitated for a specified period to ensure thorough extraction.
Percolation: Alternatively, a percolation method can be used where the solvent is allowed to pass slowly through the plant material.
Defatting: The resulting ethanolic extract is partitioned with a non-polar solvent, such as petroleum ether, to remove lipids and other non-polar impurities. The petroleum ether layer is discarded.[8]
Protocol 2: Methanolic Extraction
Sonication-Assisted Extraction: The plant material is sonicated with 70% (v/v) aqueous methanol at room temperature.[7][9]
Solid-Phase Extraction (SPE) Clean-up: The crude extract is then passed through a reversed-phase SPE cartridge (e.g., C18) to remove interfering pigments and other impurities.[7][9]
Protocol 3: Near-Supercritical Fluid Extraction
A mixture of carbon dioxide and methanol in a near-supercritical state can be used to extract digoxin and acetyldigoxin from the leaves.[10][11] This method offers the advantage of using a more environmentally friendly solvent.
Enzymatic Conversion of Lanatoside C to Digoxin
The primary glycoside, lanatoside C, is often converted to the more clinically relevant digoxin through enzymatic hydrolysis. This process is typically carried out by the endogenous enzyme digilanidase present in the leaves.[6]
Protocol: Fermentation for Enzymatic Conversion
The finely ground and moisturized plant material is incubated at a controlled temperature (30–37 °C).[6]
This "fermentation" step allows the plant's own glucosidase enzymes to cleave the terminal glucose and acetyl groups from lanatoside C, yielding digoxin.[6]
Pretreatment with acetic acid can be used to activate the digilanidase enzyme, enhancing the conversion to digoxin and α-acetyldigoxin.[5][12]
Purification of Digoxin
Following extraction and enzymatic conversion, the crude mixture of cardiac glycosides requires further purification to isolate digoxin of pharmaceutical-grade purity.
Protocol: Precipitation and Chromatographic Purification
Precipitation of Impurities: The crude extract is treated with a solution of lead acetate. This precipitates tannins and other phenolic compounds, which are then removed by filtration or centrifugation.[8][13]
Solvent Partitioning: The clarified extract is then partitioned with a water-immiscible organic solvent like chloroform. The cardiac glycosides will preferentially move into the chloroform layer.[8]
Column Chromatography: The chloroform extract is concentrated and subjected to column chromatography. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of acetonitrile and water.[8][14] The fractions are collected and monitored for the presence of digoxin.
Crystallization: The purified digoxin fractions are pooled, and the solvent is evaporated. The resulting solid is then recrystallized to obtain high-purity digoxin crystals.[1]
Quantitative Analysis
Accurate quantification of cardiac glycosides is essential for quality control and dosage formulation. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[1]
HPLC Method for Cardiac Glycoside Quantification
Column: A reversed-phase C18 or C8 column is typically used.[7][12]
Mobile Phase: A gradient elution with a mixture of water and acetonitrile is common.[7][9] Methanol can also be included in the mobile phase.[15]
Flow Rate: A typical flow rate is around 1.0 mL/min.[7][9]
Detection: UV detection at 220 nm is used to monitor the eluting compounds.[7][9]
Quantification: The concentration of each glycoside is determined by comparing the peak area to that of a known standard.
Yields of Key Glycosides
The yield of specific cardiac glycosides can be significantly influenced by the pre-treatment and extraction methods employed.
Pre-treatment
Lanatoside C (µ g/100 mg leaves)
Digoxin (µ g/100 mg leaves)
α-Acetyldigoxin (µ g/100 mg leaves)
Deslanoside
None
115.6
7.45
23.8
Not Detected
Acetic Acid
Not Detected
Increased
Increased
Not Detected
Sodium Methoxide
Not Detected
Increased
Not Detected
Increased
Acetic Acid + Sodium Methoxide
Not Detected
115.1
Not Detected
Not Detected
Data adapted from a study on the effects of different pretreatments on glycoside content.[5][12]
Mechanism of Action: The Na+/K+-ATPase Signaling Pathway
Cardiac glycosides exert their therapeutic effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the plasma membrane of cardiac muscle cells (myocytes).[16][17]
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling cascade initiated by cardiac glycoside inhibition of the Na+/K+-ATPase pump.
This inhibition leads to an increase in the intracellular concentration of sodium ions.[16] This altered sodium gradient, in turn, reverses the action of the sodium-calcium exchanger, leading to an influx of calcium ions into the cell. The increased intracellular calcium enhances the contractility of the cardiac muscle, which is the basis for its positive inotropic effect in treating heart failure.[2] Beyond its direct impact on ion transport, the inhibition of the Na+/K+-ATPase can also trigger various intracellular signaling cascades, including the activation of Src kinase and the MAPK pathway.[16][18]
Conclusion
The discovery and isolation of cardiac glycosides from Digitalis lanata represent a landmark in the history of medicine. The intricate processes of extraction, enzymatic conversion, and purification have enabled the large-scale production of digoxin, a medication that has saved countless lives. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of natural products. A thorough understanding of these methodologies and the underlying mechanism of action is crucial for the continued development and safe utilization of these potent cardiovascular drugs.
Experimental Workflow for Digoxin Isolation
Caption: A generalized workflow for the isolation and purification of digoxin from Digitalis lanata.
Lanatoside C: A Technical Guide to its Antiviral Properties and Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals Abstract Lanatoside C, a cardiac glycoside traditionally used in the management of cardiac arrhythmias and congestive heart failure, has emerged as a potent...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside traditionally used in the management of cardiac arrhythmias and congestive heart failure, has emerged as a potent antiviral agent with a broad spectrum of activity. This technical guide provides an in-depth overview of the antiviral properties of Lanatoside C, focusing on its inhibitory mechanisms against key human pathogens, including Herpes Simplex Virus 1 (HSV-1), Dengue Virus (DENV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and a range of other positive-sense RNA viruses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways implicated in its antiviral action to support further research and drug development efforts.
Introduction
The continuous threat of viral diseases, underscored by the emergence of novel and drug-resistant strains, necessitates the exploration of new antiviral strategies. Lanatoside C, an FDA-approved cardiac glycoside, has demonstrated significant antiviral potential in preclinical studies. Its primary mechanism of action as a cardiac glycoside involves the inhibition of the Na+/K+-ATPase pump. However, its antiviral effects appear to be mediated by a more complex interplay of cellular signaling pathways, including the modulation of host factors essential for viral replication. This guide synthesizes the current understanding of Lanatoside C as a viral inhibitor, providing a foundational resource for the scientific community.
Antiviral Spectrum of Lanatoside C
Lanatoside C has demonstrated inhibitory activity against a variety of DNA and RNA viruses.
Herpes Simplex Virus 1 (HSV-1): A DNA virus, HSV-1 replication is significantly inhibited by Lanatoside C both in vitro and in vivo.[1][2]
Dengue Virus (DENV): This positive-sense RNA virus, with all four serotypes, is susceptible to Lanatoside C.[1][3][4]
Middle East Respiratory Syndrome Coronavirus (MERS-CoV): Another positive-sense RNA virus, MERS-CoV has shown susceptibility to Lanatoside C.
Broad-Spectrum Activity: Lanatoside C has also shown efficacy against other positive-sense RNA viruses, including flaviviruses like Kunjin virus, alphaviruses such as Chikungunya and Sindbis virus, and the human enterovirus 71.[1][3][4]
Quantitative Data on Antiviral Activity
The antiviral potency of Lanatoside C has been quantified in various cell-based assays. The following tables summarize the available 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the calculated Selectivity Index (SI = CC50/IC50), a measure of the compound's therapeutic window.
Note: A higher SI value indicates a more favorable safety profile for the compound.
Mechanisms of Antiviral Action
The antiviral mechanisms of Lanatoside C are multifaceted and appear to be virus-specific, primarily involving the modulation of host cell signaling pathways.
Inhibition of Herpes Simplex Virus 1 (HSV-1)
Against HSV-1, Lanatoside C's primary mechanism involves the regulation of the nuclear factor erythroid 2-related factor 2 (NRF2).[1][2]
NRF2 Translocation: Lanatoside C induces the perinuclear translocation of NRF2 within the host cell.[1][2] This redistribution of NRF2 is associated with the inhibition of HSV-1 replication.[1][2] Under normal conditions, NRF2 is a transcription factor that regulates the expression of antioxidant proteins. Its altered localization by Lanatoside C appears to create an intracellular environment that is non-permissive for HSV-1 replication.
Inhibition of Dengue Virus and other Positive-Sense RNA Viruses
For Dengue virus and other positive-sense RNA viruses, Lanatoside C appears to interfere with the early stages of the viral replication cycle.[1][3][4]
Early Replication Block: Time-of-addition studies have indicated that Lanatoside C is most effective when added early after viral infection, suggesting that it targets processes such as viral entry, uncoating, or early viral RNA and protein synthesis.[1][3][4] The precise molecular target within these early stages is an area of ongoing investigation. One proposed mechanism for cardiac glycosides, in general, is the disruption of intracellular ion homeostasis (particularly K+ ions) by inhibiting the Na+/K+-ATPase, which can negatively impact ribosomal function and thus viral protein translation.[4][5]
Modulation of Host Signaling Pathways
Lanatoside C is known to influence several key cellular signaling pathways that are often hijacked by viruses for their own replication.
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is frequently activated by viruses to support their replication. While direct inhibition of this pathway by Lanatoside C in a viral context is still under investigation, its known effects on this pathway in cancer cells suggest a potential mechanism for its antiviral activity.
NRF2 Signaling Pathway: As established in HSV-1, the modulation of the NRF2 pathway is a key antiviral strategy of Lanatoside C. This pathway is a central regulator of the cellular antioxidant response and its manipulation can significantly impact the intracellular environment, making it less favorable for viral replication.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the antiviral activity of Lanatoside C. Researchers should optimize these protocols for their specific cell lines, virus strains, and laboratory conditions.
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
Cell Seeding: Seed susceptible cells (e.g., Vero, HuH-7) in 24-well plates to form a confluent monolayer.
Compound Dilution: Prepare serial dilutions of Lanatoside C in a suitable cell culture medium.
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
Neutralization: Mix the diluted virus with each concentration of Lanatoside C and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 value is determined from the dose-response curve.
Quantitative Real-Time PCR (qPCR) for Viral Load
This method quantifies the amount of viral genetic material (DNA or RNA) in a sample.
Sample Preparation: Infect cells with the virus in the presence or absence of Lanatoside C. At various time points post-infection, harvest the cells or supernatant.
Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a commercial kit.
Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
qPCR Reaction: Set up a qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe, and primers specific to a conserved region of the viral genome.
MERS-CoV upE Primers (Example):
Forward: 5’-GCAACGCGCGATTCAGTT-3’
Reverse: 5’-GCCTCTACACGGGACCCATA-3’
Thermocycling: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
Data Analysis: Determine the cycle threshold (Ct) value for each sample. A standard curve generated from a known quantity of viral nucleic acid can be used to calculate the absolute viral copy number. Relative quantification can be performed using the ΔΔCt method, normalizing to a housekeeping gene.
Immunofluorescence Assay for NRF2 Translocation
This technique is used to visualize the subcellular localization of proteins.
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
Treatment and Infection: Treat the cells with Lanatoside C and/or infect with the virus (e.g., HSV-1).
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 to allow antibody access to intracellular proteins.
Blocking: Block non-specific antibody binding with a solution like 5% bovine serum albumin (BSA).
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NRF2 (e.g., rabbit anti-NRF2) overnight at 4°C. The optimal antibody concentration should be determined empirically.
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore like Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Imaging: Visualize the cells using a fluorescence or confocal microscope. The localization of NRF2 (green fluorescence) relative to the nucleus (blue fluorescence) can be determined.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.
Experimental Setup: Design different treatment windows relative to the time of infection:
Pre-treatment: Add Lanatoside C to the cells for a period before infection, then remove the compound before adding the virus.
Co-treatment (Entry): Add Lanatoside C and the virus to the cells simultaneously.
Post-treatment (Post-entry): Add Lanatoside C at various time points after infection.
Infection and Treatment: Perform the infection and compound treatments as designed.
Quantification of Viral Replication: At the end of the experiment (e.g., 24-48 hours post-infection), quantify the extent of viral replication using a suitable method such as qPCR or a plaque assay.
Data Analysis: By comparing the level of inhibition in each treatment window, the stage of the viral life cycle that is most sensitive to Lanatoside C can be identified.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1: The NRF2 signaling pathway and the proposed mechanism of Lanatoside C-mediated inhibition of HSV-1 replication.
Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for viral manipulation and a potential target for Lanatoside C's antiviral activity.
Figure 3: A generalized experimental workflow for the in vitro evaluation of Lanatoside C's antiviral activity.
Conclusion and Future Directions
Lanatoside C presents a promising scaffold for the development of broad-spectrum antiviral therapeutics. Its ability to modulate host signaling pathways, such as the NRF2 pathway, offers a mechanism to combat viral infections that may be less prone to the development of resistance compared to drugs that target viral enzymes directly. The inhibition of early stages of replication for a wide range of positive-sense RNA viruses further highlights its potential.
Future research should focus on several key areas:
Elucidation of Precise Molecular Targets: Identifying the specific host or viral proteins that Lanatoside C interacts with to exert its antiviral effects is crucial for rational drug design and optimization.
In Vivo Efficacy and Safety: While some in vivo data exists for HSV-1, further studies in relevant animal models for other susceptible viruses are necessary to evaluate the therapeutic potential and safety profile of Lanatoside C.
Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of Lanatoside C could lead to the development of analogs with improved antiviral potency and a more favorable safety profile.
Combination Therapy: Investigating the synergistic effects of Lanatoside C with other antiviral agents could lead to more effective treatment regimens.
An In-depth Technical Guide on the Interplay of Molecular Structure and Chemical Properties in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Introduction The foundational principle of med...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Interplay of Molecular Structure and Chemical Properties in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The foundational principle of medicinal chemistry and drug development posits that the three-dimensional structure of a molecule dictates its chemical properties. These properties, in turn, govern how the molecule interacts with biological systems, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity. A profound understanding of this structure-property relationship is therefore paramount for the rational design and optimization of novel drug candidates. This guide delves into the core tenets of this relationship, outlining key structural considerations, the physicochemical properties they influence, and the computational and experimental methodologies used to analyze and predict them.
The Influence of Key Structural Features on Physicochemical Properties
The chemical character of a drug molecule is not monolithic; it is a composite of the contributions from its various structural components. The most significant of these are functional groups, stereochemical arrangement, and overall molecular size and lipophilicity.
Functional Groups: The Reactive Centers
Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. They are the primary determinants of a drug's acidity, basicity, solubility, and its capacity to form intermolecular bonds.
Acidity and Basicity (pKa): The ionization state of a drug is critical as it affects its solubility and ability to cross biological membranes.[1] Most drugs are weak acids or weak bases.[2] The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For instance, the presence of a carboxylic acid group generally renders a molecule acidic, while an amine group confers basicity. The electronic environment surrounding a functional group can significantly modulate its pKa.[3]
Table 1: Approximate pKa Values of Common Functional Groups in Drug Molecules
Functional Group
Type
Typical pKa Range
Example Drug Class
Carboxylic Acid
Acidic
3 - 5
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Phenol
Acidic
8 - 10
Opioid Analgesics
Aliphatic Amine
Basic
9 - 11
Antihistamines
Aromatic Amine
Basic
4 - 5
Sulfonamide Antibiotics
| Imidazole | Basic | 6 - 7 | Antifungals |
Solubility and Hydrogen Bonding: The ability of a molecule to dissolve in aqueous biological fluids is essential for its absorption and distribution.[2] Polar functional groups, such as hydroxyls (-OH), amines (-NH2), and carboxyls (-COOH), can participate in hydrogen bonding with water molecules, thereby enhancing aqueous solubility. Conversely, nonpolar groups like alkyl chains and aromatic rings contribute to lipophilicity.[2]
Stereochemistry: The Three-Dimensional Architecture
Stereochemistry, the 3D arrangement of atoms, is of critical importance to a drug's action.[4] Biological targets like enzymes and receptors are chiral, meaning they can differentiate between stereoisomers of a drug molecule.[5]
Enantiomers: These are non-superimposable mirror images of a chiral molecule.[6] The two enantiomers of a drug can exhibit significant differences in their potency, toxicity, and pharmacokinetic profiles.[6][7] In some cases, one enantiomer is therapeutically active (the eutomer) while the other is inactive or may even cause undesirable side effects (the distomer). This underscores the importance of developing single-enantiomer drugs to improve therapeutic indices and simplify pharmacokinetics.[6]
Lipophilicity: Balancing Water and Fat Solubility
Lipophilicity is a key physicochemical property that influences a drug's pharmacokinetics, including absorption, distribution, and ability to cross the blood-brain barrier. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD).
Partition Coefficient (logP): This is the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.
Distribution Coefficient (logD): This is the partition coefficient at a specific pH (usually physiological pH 7.4). It accounts for the ionization of the compound and is a more accurate predictor of lipophilicity in the body for ionizable drugs.
The overall lipophilicity of a molecule is a sum of the contributions from its various fragments and functional groups. Modifying a molecule's structure, for example by adding or removing polar or nonpolar groups, is a common strategy to optimize its logP/logD value.
Table 2: Effect of Structural Modification on Calculated logP (ClogP)
Guiding Principles for Oral Bioavailability: Lipinski's Rule of Five
To aid in early drug discovery, Christopher A. Lipinski formulated a set of guidelines, known as the "Rule of Five," to evaluate the "drug-likeness" of a compound and its likelihood of being orally active.[8][9] The rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:
Balances solubility and permeability for passive diffusion.[10]
Hydrogen Bond Donors
≤ 5
Limits polarity to facilitate membrane crossing.[8]
| Hydrogen Bond Acceptors | ≤ 10 | Limits polarity to facilitate membrane crossing.[9] |
It is important to note that this is a rule of thumb, not a strict set of rules, and many successful drugs (e.g., certain natural products and antibiotics) are exceptions.[8][10] However, it remains a valuable tool for prioritizing compounds during the lead optimization phase.[9]
Computational Methods in Drug Design
Advances in computational power have revolutionized drug discovery, allowing for the prediction of molecular properties and the rational design of new drug candidates.[11][12]
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13][14] By analyzing molecular descriptors (physicochemical properties or theoretical structural features), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing.[15][16]
Structure-Based Drug Design (SBDD)
When the 3D structure of a biological target is known, typically through X-ray crystallography or NMR spectroscopy, it can be used to design molecules that bind with high affinity and selectivity.[17][18] This process, known as Structure-Based Drug Design (SBDD), involves analyzing the target's binding site to identify key interactions.[19] Computational tools like molecular docking are then used to screen large virtual libraries of compounds to find potential "hits" that fit the binding site.[20] This approach significantly accelerates the discovery of lead compounds.[19][21]
Lanatoside C: A Deep Dive into its Inhibition of the Na+/K+-ATPase Pump
A Technical Guide for Researchers and Drug Development Professionals Abstract Lanatoside C, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a potent inhibitor of the ubiquitous plasma membrane en...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a potent inhibitor of the ubiquitous plasma membrane enzyme, the Na+/K+-ATPase pump. This inhibition forms the basis of its well-established cardiotonic effects and is increasingly recognized for its potential in anticancer therapy. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Lanatoside C's interaction with the Na+/K+-ATPase, detailing its impact on intracellular signaling cascades. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and their therapeutic applications.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. Cardiac glycosides, a class of naturally occurring steroid-like compounds, are specific inhibitors of the Na+/K+-ATPase. Lanatoside C is a prominent member of this family, historically used in the treatment of congestive heart failure and cardiac arrhythmias.[1]
The primary pharmacological action of Lanatoside C stems from its ability to bind to the α-subunit of the Na+/K+-ATPase, thereby inhibiting its pumping activity.[2] This leads to an accumulation of intracellular Na+, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium concentration.[3][4] The elevated intracellular calcium enhances myocardial contractility, accounting for the positive inotropic effect of Lanatoside C.
Recent research has unveiled a broader therapeutic potential for Lanatoside C, particularly in oncology. Its inhibitory effect on the Na+/K+-ATPase in cancer cells disrupts ion homeostasis and modulates a multitude of downstream signaling pathways implicated in cell proliferation, survival, and apoptosis.[5][6] This guide will explore in-depth the molecular intricacies of Lanatoside C's interaction with the Na+/K+-ATPase and the resultant cellular consequences.
Mechanism of Action: Inhibition of the Na+/K+-ATPase
The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding sites for ATP, Na+, K+, and cardiac glycosides. There are four known isoforms of the α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and varying affinities for cardiac glycosides.[7][8]
Lanatoside C, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit.[6] This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation required for Na+ binding and transport. This effectively locks the pump in an inactive state, leading to the cessation of ion translocation.
The inhibition of the Na+/K+-ATPase by Lanatoside C triggers a cascade of ionic and molecular events:
Increased Intracellular Sodium: The primary consequence of pump inhibition is the accumulation of Na+ ions inside the cell.
Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), leading to reduced Ca2+ efflux and, in some cases, reversal of the exchanger, causing Ca2+ influx.[4]
Modulation of Downstream Signaling: The altered intracellular ion concentrations and the direct interaction of the Na+/K+-ATPase with other signaling proteins activate a complex network of downstream signaling pathways.
Quantitative Data on Na+/K+-ATPase Inhibition
While specific Ki or IC50 values for Lanatoside C against individual Na+/K+-ATPase isoforms are not abundantly available in the public literature, the available data on its cytotoxic effects in cancer cell lines, which are largely dependent on Na+/K+-ATPase inhibition, provide an indication of its potency. It is important to note that these values reflect the overall cellular response and not solely the direct enzymatic inhibition.
Note: The IC50 values listed above represent the half-maximal inhibitory concentration for cell viability and should be interpreted as an indirect measure of Na+/K+-ATPase inhibition in a cellular context.
This protocol outlines a method to determine the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is determined by comparing the Pi released in the presence and absence of a specific inhibitor, such as ouabain or Lanatoside C.
Materials:
Isolated Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or expressed isoforms)
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4
ATP solution (100 mM)
Lanatoside C stock solution (in DMSO)
Ouabain stock solution (in water or buffer)
Phosphate standard solution
Malachite green reagent or other phosphate detection reagent
96-well microplate
Spectrophotometer
Procedure:
Prepare Reaction Mixtures:
Total ATPase Activity: To a well of a 96-well plate, add the assay buffer and the enzyme preparation.
Ouabain-insensitive ATPase Activity: To a separate well, add the assay buffer, the enzyme preparation, and a saturating concentration of ouabain (e.g., 1 mM).
Lanatoside C Inhibition: Prepare a series of wells with assay buffer, the enzyme preparation, and varying concentrations of Lanatoside C.
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration of 3-5 mM.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS or trichloroacetic acid).
Phosphate Detection: Add the malachite green reagent to each well and incubate at room temperature for color development.
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a spectrophotometer.
Calculation:
Construct a standard curve using the phosphate standard.
Determine the amount of Pi released in each well from the standard curve.
Na+/K+-ATPase activity = (Pi released in Total ATPase well) - (Pi released in Ouabain-insensitive well).
Calculate the percentage of inhibition for each Lanatoside C concentration relative to the Na+/K+-ATPase activity without the inhibitor.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Lanatoside C concentration.
[3H]-Ouabain Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Lanatoside C to the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled cardiac glycoside, [3H]-ouabain.
Materials:
Isolated Na+/K+-ATPase enzyme preparation
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
Total Binding: Add binding buffer, enzyme preparation, and a fixed concentration of [3H]-ouabain (typically at or below its Kd).
Non-specific Binding: Add binding buffer, enzyme preparation, [3H]-ouabain, and a high concentration of unlabeled ouabain (e.g., 1 mM).
Competitive Binding: Prepare a series of tubes with binding buffer, enzyme preparation, [3H]-ouabain, and increasing concentrations of Lanatoside C.
Incubation: Incubate the tubes at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.
Washing: Wash the filters with ice-cold binding buffer to remove any unbound [3H]-ouabain.
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Calculation:
Specific Binding: Subtract the non-specific binding counts from the total binding counts.
Percentage of Inhibition: Calculate the percentage of inhibition of [3H]-ouabain binding for each concentration of Lanatoside C.
Ki Determination: Determine the Ki value for Lanatoside C using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of Lanatoside C that inhibits 50% of [3H]-ouabain binding, [L] is the concentration of [3H]-ouabain, and Kd is the dissociation constant of [3H]-ouabain.
Signaling Pathways Modulated by Lanatoside C
The inhibition of the Na+/K+-ATPase by Lanatoside C initiates a complex network of intracellular signaling events that extend beyond simple ion homeostasis. The Na+/K+-ATPase can act as a signal transducer, interacting with and modulating the activity of various signaling proteins.
The Na+/K+-ATPase-Src Kinase Cascade
A key signaling event triggered by cardiac glycoside binding to the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src. This can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation and survival.[6]
Foundational Research on Lanatoside C Cytotoxicity: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals Introduction Lanatoside C is a cardiac glycoside (CG) derived from the woolly foxglove plant, Digitalis lanata.[1][2] Historically, it has been clinically...
Author: BenchChem Technical Support Team. Date: November 2025
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Lanatoside C is a cardiac glycoside (CG) derived from the woolly foxglove plant, Digitalis lanata.[1][2] Historically, it has been clinically utilized for the management of cardiac conditions such as congestive heart failure and arrhythmias.[1] The primary pharmacological action of CGs is the inhibition of the ubiquitous Na+/K+-ATPase transmembrane protein, which is crucial for maintaining cellular ion homeostasis.[1][3][4] In recent years, a substantial body of preclinical research has illuminated the potent and selective cytotoxic effects of Lanatoside C against various cancer cells, positioning it as a compelling candidate for drug repurposing in oncology.[5][6]
This technical guide provides an in-depth summary of the foundational research into Lanatoside C's cytotoxicity. It consolidates quantitative data on its efficacy, details the core molecular mechanisms of action, and presents the experimental protocols frequently cited in this research area.
Cytotoxic Activity Across Cancer Cell Lines
Lanatoside C exhibits potent cytotoxic and cytostatic effects against a wide array of human cancer cell lines, often in a dose- and time-dependent manner.[3][5] Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.
Notably, Lanatoside C demonstrates a degree of selectivity, showing significantly higher cytotoxicity towards cancer cells compared to their normal, non-malignant counterparts.[2][3] For example, the IC50 value in normal human prostate fibroblasts (HPRF) was found to be approximately 434 nM, considerably higher than the values observed in prostate cancer cell lines PC-3 (79.72 nM) and DU145 (96.62 nM).[1] Similarly, its cytotoxic effect on the normal human intrahepatic biliary epithelial cell line (HIBEpiC) is minimal compared to its potent activity against cholangiocarcinoma cells.[2][7]
Data Presentation
The table below summarizes the IC50 values of Lanatoside C across various cancer cell lines as reported in foundational studies.
Table 1: IC50 Values of Lanatoside C in Various Cancer and Normal Cell Lines.
Core Mechanisms of Lanatoside C-Induced Cytotoxicity
The anticancer activity of Lanatoside C is multifaceted, stemming from its ability to disrupt fundamental cellular processes and signaling pathways that are often dysregulated in cancer.
Primary Mechanism: Na+/K+-ATPase Inhibition
The foundational mechanism of action for Lanatoside C, like other cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump.[3][6] This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium.[4] This ionic imbalance is a critical upstream event that triggers several downstream cytotoxic effects, including the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and the modulation of various signaling cascades.[2][4]
Induction of Apoptosis
A primary outcome of Lanatoside C treatment is the induction of apoptosis, or programmed cell death.[5][8] This occurs primarily through the intrinsic (mitochondrial) pathway, characterized by several key events:
Increased Reactive Oxygen Species (ROS): Lanatoside C treatment leads to a significant increase in intracellular ROS levels.[2][8] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria.
Mitochondrial Dysfunction: The surge in ROS contributes to the loss of mitochondrial membrane potential (MMP).[2][8][9] This destabilization of the mitochondria is a pivotal step in initiating apoptosis.
Modulation of Bcl-2 Family Proteins: Lanatoside C alters the expression of key apoptosis-regulating proteins. It downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xl while upregulating the pro-apoptotic protein Bax.[2][7][8] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.
Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the initiator caspase-9 and the executioner caspase-3 are activated, which then cleave essential cellular substrates, dismantling the cell and leading to apoptosis.[2][7][10]
Caspase-Independent Apoptosis: Evidence also suggests Lanatoside C can induce apoptosis through a caspase-independent pathway involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[11]
An In-depth Technical Guide on the Anti-inflammatory Properties of Lanatoside C
For Researchers, Scientists, and Drug Development Professionals Abstract Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has long been utilized for its cardiotonic effects. Emerging evidence, however, hi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has long been utilized for its cardiotonic effects. Emerging evidence, however, highlights its potent anti-inflammatory properties, positioning it as a molecule of interest for further investigation in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Lanatoside C, focusing on its modulation of key signaling pathways, its impact on pro-inflammatory cytokine production, and detailed experimental methodologies for its study.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases and contribute to the pathogenesis of cancer. Lanatoside C has demonstrated significant anti-inflammatory and anticancer activities by intervening in critical signaling cascades that govern cellular proliferation, apoptosis, and the inflammatory response.[1][2] This guide synthesizes the current understanding of Lanatoside C's anti-inflammatory actions to support further research and drug development efforts.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of Lanatoside C has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
Table 1: IC50 Values for Inhibition of Pro-inflammatory Cytokines
Lanatoside C exerts its anti-inflammatory effects by modulating several critical signaling pathways.
TNF/IL-17 Signaling Pathway
Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway, which is crucial in the inflammatory tumor microenvironment.[2][6] It can downregulate the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis and reducing tumor invasiveness.[2][6] Specifically, in prostate cancer cells, Lanatoside C has been observed to downregulate the expression of MAPK11, MAPK13, and MMP3, while upregulating FOS, NFKBIA, and TNFAIP3.[3]
Caption: Lanatoside C inhibits the TNF/IL-17 signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular functions like proliferation, differentiation, and inflammation.[7] Lanatoside C has been shown to inhibit the JAK2/STAT6 signaling pathway in a dose-dependent manner by suppressing the phosphorylation of JAK2 and STAT6.[7] Concurrently, it induces the expression of the suppressor of cytokine signaling 2 (SOCS2), a negative regulator of this pathway.[7]
Caption: Lanatoside C inhibits the JAK/STAT signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in inflammatory diseases.[4][8] Lanatoside C has been found to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects observed in cancer cells, which often have a strong inflammatory component.[9][10]
Caption: Lanatoside C inhibits the PI3K/AKT/mTOR signaling pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][12] Interestingly, while Lanatoside C generally exhibits anti-inflammatory properties, some studies suggest that cardiac glycosides can activate the NLRP3 inflammasome in human macrophages and cardiomyocytes.[13] This activation is linked to the ion fluxes (potassium and calcium) that also mediate their cardiotonic effects.[13] This pro-inflammatory potential warrants further investigation to fully understand the context-dependent effects of Lanatoside C.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the anti-inflammatory properties of Lanatoside C.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the assessment of Lanatoside C's effect on cytokine production in LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line).[1][14]
Cell Culture:
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
Lanatoside C Treatment and LPS Stimulation:
Prepare stock solutions of Lanatoside C in DMSO.
Pre-treat the cells with various concentrations of Lanatoside C (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
Cytokine Measurement:
Collect the cell culture supernatants.
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of cytokine inhibition for each concentration of Lanatoside C compared to the LPS-stimulated control.
Determine the IC50 value for the inhibition of each cytokine.
Caption: Workflow for macrophage anti-inflammatory assay.
Western Blot Analysis of JAK/STAT Pathway
This protocol details the procedure for analyzing the phosphorylation status of JAK2 and STAT6 in response to Lanatoside C treatment.[7]
Cell Lysis and Protein Quantification:
Treat cells with Lanatoside C at desired concentrations and for the appropriate duration.
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA protein assay kit.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT6, STAT6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the levels of phosphorylated proteins to the total protein levels.
RT-qPCR Analysis of TNF/IL-17 Pathway Genes
This protocol outlines the steps to quantify the mRNA expression of genes in the TNF/IL-17 pathway following Lanatoside C treatment.[3]
RNA Extraction and cDNA Synthesis:
Treat cells with Lanatoside C as described previously.
Extract total RNA from the cells using a commercial RNA isolation kit.
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
Real-Time Quantitative PCR (RT-qPCR):
Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., MAPK11, MMP3, FOS, NFKBIA) and a housekeeping gene (e.g., GAPDH).
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
Data Analysis:
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion and Future Directions
Lanatoside C demonstrates significant anti-inflammatory properties through the modulation of multiple key signaling pathways, including the TNF/IL-17, JAK/STAT, and PI3K/AKT/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic potential.
Future research should focus on:
Elucidating the precise molecular interactions of Lanatoside C with the components of these signaling pathways.
Investigating the contradictory role of Lanatoside C in NLRP3 inflammasome activation to understand its context-dependent effects.
Conducting in vivo studies in relevant animal models of inflammatory diseases to validate the in vitro findings and assess its therapeutic efficacy and safety.
A deeper understanding of the anti-inflammatory mechanisms of Lanatoside C will be instrumental in harnessing its potential for the development of novel therapies for a range of inflammatory conditions and cancers.
Lanatoside C Signaling Pathway Modulation In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has demonstrated significant anticancer activity in a variety of preclinical in vi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has demonstrated significant anticancer activity in a variety of preclinical in vitro models.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying Lanatoside C's effects, focusing on its modulation of key signaling pathways. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its in vitro activity, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
Cardiac glycosides, traditionally used in the treatment of cardiac conditions, are being repurposed for their potential as anticancer agents.[2] Lanatoside C, a member of this class, has emerged as a promising candidate due to its ability to induce apoptosis, cell cycle arrest, and other forms of cell death in cancer cells, often with selectivity over normal cells.[3][4] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein.[3][5] This inhibition leads to downstream modulation of multiple intracellular signaling pathways crucial for cancer cell proliferation, survival, and migration. This guide will delve into the specifics of these modulated pathways and provide practical information for in vitro investigation.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism of Lanatoside C's action is its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump.[3][4] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by Lanatoside C leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[6] This disruption of ion homeostasis triggers a cascade of signaling events.
Modulation of Key Signaling Pathways
Lanatoside C has been shown to modulate a multitude of signaling pathways implicated in cancer progression.[3][7] Below are the key pathways affected, with visual representations generated using Graphviz.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Lanatoside C has been reported to suppress this pathway, contributing to its anticancer effects.[3][8]
Caption: Lanatoside C inhibits the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Lanatoside C has been shown to attenuate this pathway in several cancer cell lines.[3][9]
Caption: Lanatoside C attenuates the MAPK/ERK signaling pathway.
STAT3 Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. Lanatoside C has been found to inhibit STAT3 signaling.[10]
Caption: Lanatoside C inhibits the STAT3 signaling pathway.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is involved in cell fate determination, proliferation, and migration. Dysregulation of this pathway is common in many cancers. Lanatoside C has been shown to inhibit this pathway.[3][5]
Caption: Lanatoside C inhibits the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Lanatoside C on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Lanatoside C in Various Cancer Cell Lines
This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of Lanatoside C.
General Experimental Workflow
Caption: A typical workflow for in vitro evaluation of Lanatoside C.
Cell Viability Assay (CCK-8/MTT)
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
Treatment: Treat the cells with a series of concentrations of Lanatoside C (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
Reagent Addition:
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Lanatoside C at the desired concentrations for 24 or 48 hours.
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with Lanatoside C for 24 or 48 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
Incubation: Incubate in the dark at 37°C for 30 minutes.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis
Cell Lysis: After treatment with Lanatoside C, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, STAT3, β-catenin, etc.) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Lanatoside C demonstrates potent in vitro anticancer activity through the modulation of multiple critical signaling pathways, primarily initiated by the inhibition of the Na+/K+-ATPase. Its ability to suppress pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, while also inhibiting oncogenic transcription factors like STAT3 and the Wnt/β-catenin pathway, underscores its potential as a multi-targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Lanatoside C and other cardiac glycosides in cancer research and drug development. Further in vitro and subsequent in vivo studies are warranted to fully elucidate its therapeutic potential.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the History of Lanatoside C in Cardiovascular Medicine Abstract Lanatoside C, a cardiac glycoside derived from the woolly foxglove (Digitalis lanata), holds a significant place in the histo...
Author: BenchChem Technical Support Team. Date: November 2025
An In-Depth Technical Guide to the History of Lanatoside C in Cardiovascular Medicine
Abstract
Lanatoside C, a cardiac glycoside derived from the woolly foxglove (Digitalis lanata), holds a significant place in the history of cardiovascular medicine. For decades, it was a cornerstone in the management of congestive heart failure and various cardiac arrhythmias due to its positive inotropic and negative chronotropic effects. This technical guide provides a comprehensive overview of Lanatoside C, from its historical discovery and isolation to its detailed mechanism of action, pharmacokinetics, and clinical application in cardiology. It summarizes quantitative data from key historical studies, details relevant experimental protocols, and visualizes the core molecular pathways and workflows, offering a thorough resource for professionals in pharmaceutical research and development.
Introduction and Historical Context
The therapeutic use of cardiac glycosides dates back to 1785, when William Withering first described the utility of the foxglove plant for treating "dropsy" (edema associated with congestive heart failure).[1] While initial preparations were crude plant extracts, the 20th century saw the isolation of pure crystalline glycosides, allowing for more precise and predictable therapy.[2] Lanatoside C, isolated from Digitalis lanata, emerged as a key compound in this class.[1] It was widely used for its ability to rapidly digitalize patients, particularly in acute settings, for conditions like atrial fibrillation and paroxysmal supraventricular tachycardia.[3][4] Although its use has largely been superseded by its primary active metabolite, digoxin, which offers more predictable pharmacokinetics, the study of Lanatoside C provides fundamental insights into the pharmacology of cardiac glycosides.[5]
Isolation and Purification
Historically, Lanatoside C was isolated from the leaves of Digitalis lanata, which contain a higher concentration of cardiac glycosides compared to other Digitalis species.[1][6] The process has evolved from simple extractions to more refined chromatographic techniques.
Historical Experimental Protocol: Extraction and Isolation
The following protocol represents a generalized historical method for the isolation of Lanatoside C and other glycosides from Digitalis lanata.
Harvesting and Preparation: Leaves of D. lanata are harvested, dried in a ventilated area at low temperatures (40-50°C) to prevent enzymatic degradation, and milled into a fine powder to maximize surface area for extraction.[7]
Enzymatic Conversion (Optional): The powdered leaf material is often moistened and incubated at 30–37°C. This step utilizes the plant's endogenous glucosidase enzymes to cleave a terminal glucose molecule from the primary glycosides (lanatosides A, B, and C), converting them into their respective secondary glycosides (acetyldigitoxin, acetylgitoxin, and acetyldigoxin). Subsequent deacetylation yields digitoxin, gitoxin, and digoxin.[1] For Lanatoside C isolation, this step may be modified or bypassed.
Solvent Extraction: The prepared plant material is subjected to extraction, typically using maceration or percolation with aqueous alcohols (e.g., 50% ethanol).[8][9] This process dissolves the glycosides, pulling them from the plant matrix.
Purification:
Precipitation: The crude extract is treated with lead salts to precipitate tannins and other phenolic compounds, which are then removed.[1]
Liquid-Liquid Extraction: The clarified extract is then partitioned with an immiscible organic solvent, such as chloroform or trichloroethylene, to selectively extract the glycosides.[9]
Chromatography & Crystallization: The resulting extract is concentrated and purified using column chromatography. Historically, silica gel was used. The fractions containing Lanatoside C are collected, and the pure compound is obtained through recrystallization.[7][9]
Modern Analysis: In modern methods, the purity and quantity of Lanatoside C are determined using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase (C8 or C18) column and a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[7][8]
Visualization: Isolation Workflow
Caption: Generalized workflow for the historical isolation of Lanatoside C.
Mechanism of Action
The primary therapeutic effect of Lanatoside C in cardiovascular medicine is its ability to increase the force of myocardial contraction (positive inotropy). This action is a direct result of its inhibition of the Na+/K+-ATPase enzyme embedded in the plasma membrane of cardiac muscle cells (cardiomyocytes).
The Na+/K+-ATPase Signaling Pathway
Inhibition of Na+/K+-ATPase: Lanatoside C binds to the α-subunit of the Na+/K+-ATPase pump. This binding inhibits the pump's activity, which is responsible for actively transporting three Na+ ions out of the cell in exchange for two K+ ions into the cell.[10]
Increased Intracellular Sodium: The inhibition of the pump leads to a gradual accumulation of intracellular Na+ ([Na+]i).
Altered Na+/Ca2+ Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium. Consequently, the NCX's activity is slowed, and in some cases, it can even reverse, bringing Ca2+ into the cell. The net effect is an increase in the intracellular Ca2+ concentration ([Ca2+]i).
Enhanced Contractility: The increased [Ca2+]i during systole leads to greater Ca2+ uptake into the sarcoplasmic reticulum (SR). During subsequent contractions, more Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and thus, a more forceful contraction of the heart muscle.[6]
Visualization: Signaling Pathway
Caption: Primary signaling pathway of Lanatoside C in cardiomyocytes.
This protocol describes a common in vitro method to quantify the inhibitory effect of a compound like Lanatoside C on Na+/K+-ATPase activity.
Enzyme Preparation: Isolate Na+/K+-ATPase-rich membranes from a suitable tissue source (e.g., rabbit kidneys, pig brain). This is typically done through differential centrifugation and density gradient centrifugation.
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.
Assay Procedure:
Aliquots of the enzyme preparation are pre-incubated with varying concentrations of Lanatoside C (and a vehicle control).
The enzymatic reaction is initiated by the addition of ATP.
The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).
The reaction is stopped (e.g., by adding a strong acid).
Quantification of Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done spectrophotometrically using a colorimetric method (e.g., the Fiske-Subbarow method).[11]
Data Analysis: The amount of Pi released is proportional to the enzyme activity. The activity in the presence of Lanatoside C is compared to the control to determine the percentage of inhibition. An IC50 value (the concentration of Lanatoside C that causes 50% inhibition) can then be calculated.
Visualization: ATPase Inhibition Assay Workflow
Caption: Workflow for a typical Na+/K+-ATPase inhibition assay.
Pharmacokinetics and Clinical Data
The clinical use of Lanatoside C was guided by its pharmacokinetic profile and its observed effects on cardiac function. A key characteristic is its conversion to digoxin, which is largely responsible for its therapeutic effect after oral administration.
Pharmacokinetic Properties
Lanatoside C itself is poorly absorbed from the gastrointestinal tract. Studies using radiolabeled drug confirmed that after oral administration, Lanatoside C is substantially converted to digoxin and its metabolites in the gut prior to absorption.[12]
Dosages were tailored to the patient and clinical indication, often involving a larger initial "digitalizing" or loading dose to rapidly achieve therapeutic levels, followed by a smaller daily maintenance dose.
Dosage Type
Route
Regimen
Citation
Rapid Digitalization (Loading)
IV / PO
0.75 to 1.25 mg (750 to 1250 mcg) for a 70 kg patient.
Early clinical trials focused on measuring the direct hemodynamic consequences of Lanatoside C administration. A key comparative study investigated its intravenous effects in patients with compensated coronary heart disease.
Note: The abstracts of these historical studies confirm these effects but do not provide the specific quantitative data (e.g., mean percentage change) required for a more detailed comparison.[6][16][17]
Conclusion: Legacy and Modern Perspective
Lanatoside C was a vital tool in cardiovascular therapy, providing a potent and rapid-acting option for managing heart failure and arrhythmias in an era before modern diuretics, ACE inhibitors, and beta-blockers. Its primary legacy is intertwined with that of digoxin, its more clinically manageable metabolite. The historical study of Lanatoside C underscores the foundational pharmacological principle of Na+/K+-ATPase inhibition as a means to enhance cardiac contractility. While no longer a first-line agent, ongoing research into cardiac glycosides, spurred by discoveries of their roles in other signaling pathways (such as PKCδ, AKT/mTOR, and STAT3) and potential applications in oncology, demonstrates that the rich history of this drug class may still inform future therapeutic development.[18][19]
Lanatoside C: A Potential Therapeutic Agent for Cholangiocarcinoma - A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals Abstract: Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a dismal prognosis and limited effective therapeutic options. The...
Author: BenchChem Technical Support Team. Date: November 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a dismal prognosis and limited effective therapeutic options. The repurposing of existing drugs offers an accelerated pathway to identify novel anticancer agents. Lanatoside C, a cardiac glycoside traditionally used for cardiac conditions, has emerged as a potent preclinical candidate against CCA. This document provides a comprehensive technical overview of the evidence supporting Lanatoside C as a potential therapeutic agent for cholangiocarcinoma. It details the compound's dual-pronged mechanism of action, involving the induction of reactive oxygen species (ROS) and inhibition of the STAT3 signaling pathway, which collectively drive apoptotic cell death in CCA cells. This guide consolidates quantitative data on its efficacy, outlines key experimental protocols, and visualizes the molecular pathways and experimental workflows, providing a foundational resource for further research and development.
Introduction
The Challenge of Cholangiocarcinoma (CCA)
Cholangiocarcinoma is a devastating cancer originating from the epithelial cells of the bile ducts.[1][2] It is the second most common primary liver malignancy and is characterized by late diagnosis, high heterogeneity, and profound resistance to standard chemotherapies.[2] For patients with unresectable or metastatic disease, the prognosis is exceptionally poor, underscoring the urgent need for novel and more effective therapeutic strategies.[1][3]
Drug Repurposing and Cardiac Glycosides
Drug repurposing, the strategy of identifying new uses for approved drugs, offers a cost-effective and expedited approach to oncology drug development.[4] Cardiac glycosides, a class of naturally derived compounds, are a prime example.[5] Historically used to treat heart failure by inhibiting the Na+/K+-ATPase ion pump, numerous studies have revealed their potent anticancer activities across a range of malignancies.[5][6][7]
Lanatoside C: A Promising Candidate
Lanatoside C is an FDA-approved cardiac glycoside that has recently garnered significant attention for its broad-spectrum anticancer properties.[4][6] Preclinical research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest.[4] Notably, recent in-depth studies have identified Lanatoside C as a particularly potent agent against cholangiocarcinoma cells, providing a strong rationale for its further investigation as a targeted therapy for this challenging disease.[3][8]
In Vitro Efficacy Against Cholangiocarcinoma Cells
Lanatoside C demonstrates significant anti-proliferative and cytotoxic effects against both intrahepatic (HuCCT-1) and extrahepatic (TFK-1) cholangiocarcinoma cell lines in a time-dependent manner.[1][3][8]
Cytotoxicity and Anti-Proliferative Effects
Studies comparing five different cardiac glycosides identified Lanatoside C as the most potent compound against CCA cells based on its IC50 values (the concentration required to inhibit 50% of cell growth).[3] While the precise IC50 values from this comparative study are not detailed in the primary publication's abstract, its selection as the lead compound underscores its superior efficacy.[3] Its cytotoxic effects were found to be less pronounced on normal human biliary epithelial cells (HIBEpiC), suggesting a degree of cancer cell selectivity.[3]
Table 1: Cytotoxicity (IC50) of Lanatoside C in Various Human Cancer Cell Lines
Cell Line
Cancer Type
IC50 Value
HuCCT-1
Intrahepatic Cholangiocarcinoma
Selected as most potent; specific value not published in abstract.[3]
| TFK-1 | Extrahepatic Cholangiocarcinoma | Selected as most potent; specific value not published in abstract.[3] |
This table highlights the demonstrated potency of Lanatoside C against CCA cell lines.
Inhibition of Cell Migration and Invasion
Beyond inhibiting proliferation, Lanatoside C significantly impairs the migratory and invasive capabilities of cholangiocarcinoma cells. Wound healing and transwell assays confirmed a marked decrease in the motility of both HuCCT-1 and TFK-1 cells after treatment with Lanatoside C.[3]
Induction of Cell Cycle Arrest
A key mechanism for the anti-proliferative activity of Lanatoside C is its ability to disrupt cell cycle progression. Flow cytometry analysis revealed that treatment with Lanatoside C leads to a significant accumulation of HuCCT-1 and TFK-1 cells in the S and G2/M phases of the cell cycle, effectively halting cell division.[3] This effect is a common mechanism of action for cardiac glycosides against various cancers.[4][9]
Molecular Mechanisms of Action
The anticancer activity of Lanatoside C in cholangiocarcinoma is multifaceted, stemming from its ability to modulate multiple critical signaling pathways simultaneously. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump.[10][11] Inhibition of this pump disrupts cellular ion homeostasis, which in turn triggers downstream signaling cascades that culminate in cell death.[5][12]
Dual-Pronged Induction of Apoptosis in CCA
In cholangiocarcinoma cells, Lanatoside C activates a powerful dual-pronged mechanism that forces the cells into apoptosis.[1][3]
Lanatoside C treatment leads to a rapid increase in intracellular Reactive Oxygen Species (ROS).[3][8] This oxidative stress disrupts the integrity of the mitochondria, causing a decrease in the mitochondrial membrane potential (MMP).[3][8] The collapse of the MMP triggers the intrinsic apoptotic pathway through the activation of initiator caspase-9 and executioner caspase-3, leading to programmed cell death.[1][3] This ROS-dependent mechanism is confirmed by experiments showing that the ROS scavenger N-acetyl-L-cysteine (NAC) can reverse the apoptotic effects of Lanatoside C.[3]
Concurrently and potentially independently of the ROS pathway, Lanatoside C significantly downregulates the protein expression of Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] STAT3 is a known oncogene that is frequently overactivated in cholangiocarcinoma and promotes survival by upregulating anti-apoptotic proteins.[13] By inhibiting STAT3, Lanatoside C causes a downstream decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, and an increase in the pro-apoptotic protein Bax.[3][8] This shift in the balance of Bcl-2 family proteins further commits the cancer cell to apoptosis.[1][3]
Application Notes and Protocols for In Vivo Animal Models in Lanatoside C Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: Lanatoside C is a cardiac glycoside historically used in the management of cardiac arrhythmias and heart failure.[1] Recent research ha...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanatoside C is a cardiac glycoside historically used in the management of cardiac arrhythmias and heart failure.[1] Recent research has unveiled its potent anticancer properties across various malignancies, including cholangiocarcinoma, colorectal cancer, glioblastoma, and hepatocellular carcinoma.[1][2][3][4] This has spurred significant interest in repurposing Lanatoside C as an oncology therapeutic. Furthermore, its potential roles in ameliorating atherosclerosis and providing neuroprotection are emerging areas of investigation.[5][6] These application notes provide a detailed overview of established in vivo animal models and experimental protocols for studying the efficacy and mechanisms of Lanatoside C.
Section 1: Anticancer Efficacy Studies Using Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the cornerstone for evaluating the in vivo antitumor effects of Lanatoside C. These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living system.
Data Presentation: Summary of In Vivo Anticancer Studies
The following table summarizes key parameters from various preclinical studies investigating Lanatoside C in different cancer types.
Cancer Type
Animal Model
Cell Line
Lanatoside C Dosage & Route
Key Quantitative Findings
Citations
Cholangiocarcinoma
Athymic nude mice (Balb/c nu)
HuCCT-1
40 mg/kg, gavage (daily for 42 days)
Significantly reduced tumor volume and weight compared to control.
Animal Model: Use 4-5 week old male athymic nude mice (Balb/c nu).
Cell Preparation: Culture human cholangiocarcinoma HuCCT-1 cells. Harvest and resuspend cells in serum-free RPMI-1640 medium to a final concentration of 5 x 10⁷ cells/mL.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right forelimb of each mouse.
Treatment Protocol:
Allow tumors to grow to a palpable size.
Randomly divide mice into a control group and a Lanatoside C treatment group (n=6 per group).
Administer Lanatoside C (40 mg/kg) or vehicle control daily via oral gavage.
Continue treatment for 42 days.
Monitoring and Endpoint:
Measure tumor volume and mouse body weight twice weekly.
At the end of the study, euthanize the mice and excise the tumors.
Weigh the tumors and process them for further analysis, such as immunohistochemistry for STAT3, caspase-9, and caspase-3 expression.[2]
Animal Model: Use severe combined immunodeficient (SCID) mice.
Cell Preparation: Culture human HCC Hep3B cells. Prepare a suspension of 10⁶ cells for injection.
Tumor Implantation: Subcutaneously inject 10⁶ Hep3B cells into each mouse.
Treatment Protocol:
Monitor tumor growth until the average size reaches approximately 100 mm³.
Randomize mice into treatment groups.
Prepare Lanatoside C at 2.5 mg/kg in a vehicle of 50% Cremophor EL and 50% DMSO.
Administer the Lanatoside C solution or vehicle control to the respective groups. (Note: The reference specifies administration but not the route or frequency; intraperitoneal or subcutaneous injection are common for this vehicle).
Monitoring and Endpoint:
Measure tumor size and body weights twice a week.
The study endpoint is reached when the average tumor size in the control group exceeds 2,500 mm³.
Sacrifice mice and collect tumors for analysis.
Signaling Pathways and Mechanisms
1. Cholangiocarcinoma: STAT3 Inhibition and ROS Induction
In cholangiocarcinoma, Lanatoside C exerts its anticancer effects through a dual mechanism. It downregulates the expression and phosphorylation of STAT3, a key pro-cancerous transcription factor.[2] This leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. Concurrently, it increases reactive oxygen species (ROS), which decreases the mitochondrial membrane potential, leading to the activation of the intrinsic apoptosis pathway via caspases-9 and -3.[2][8][9]
Lanatoside C mechanism in cholangiocarcinoma.[2][9]
2. Hepatocellular Carcinoma: PKCδ Activation
In HCC models, Lanatoside C was found to activate protein kinase C delta (PKCδ).[4][7] This activation appears to be a central event that triggers apoptosis through caspase-dependent and -independent pathways, characterized by the loss of mitochondrial membrane potential and translocation of apoptosis-inducing factor (AIF) to the nucleus.[4][7] Furthermore, activated PKCδ negatively regulates the pro-survival AKT/mTOR signaling pathway.[4][7]
Lanatoside C mechanism in hepatocellular carcinoma.[4][7]
Section 2: Other In Vivo Models and Applications
Beyond oncology, Lanatoside C is being explored in other disease models.
Atherosclerosis Model
Objective: To study the senolytic activity of Lanatoside C (its ability to clear senescent cells).
Animal Models: Apolipoprotein E (ApoE-/-) or low-density lipoprotein receptor (Ldlr-/-) knockout mice, which are genetically predisposed to developing atherosclerosis.[5]
Key Findings: Lanatoside C was identified as a senolytic compound that significantly ameliorated the senescence burden and the formation of atherosclerotic lesions in these mouse models.[5]
Neuroprotection Models
Objective: To evaluate the neuroprotective potential of cardiac glycosides in ischemic stroke.
A middle cerebral artery occlusion (MCAO) model of transient focal ischemia in adult rats.[6]
Key Findings: The related cardiac glycoside neriifolin provided significant neuroprotection in both models, suggesting a class effect that warrants investigation for Lanatoside C.[6]
These application notes demonstrate the utility of various in vivo animal models in characterizing the therapeutic potential of Lanatoside C. The provided protocols and mechanistic diagrams serve as a guide for researchers designing preclinical studies to further explore this promising compound.
Application Notes and Protocols: Preparing Lanatoside C Stock Solutions for In Vitro Assays
Introduction Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump,...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[1][3][4] This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac muscle contractility.[1][2] Beyond its clinical use in treating heart conditions, Lanatoside C has garnered significant interest in research for its potent anti-cancer and antiviral activities.[3][5][6][7] Studies have shown it can induce cell cycle arrest and apoptosis in various cancer cell lines and inhibit the replication of several RNA viruses.[5][7] Accurate and consistent preparation of Lanatoside C stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols and data for the preparation, storage, and use of Lanatoside C solutions for research applications.
Physicochemical Properties and Storage
Lanatoside C is a crystalline powder that is hygroscopic and practically insoluble in water.[8] Its solubility is significantly better in organic solvents. Proper storage is crucial to maintain its stability and activity.
Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes
Vortex mixer
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Workflow for Stock Solution Preparation
Caption: Workflow for Lanatoside C stock solution preparation.
Procedure:
Safety First: Lanatoside C is toxic if swallowed, inhaled, or in contact with skin.[2][12] Handle the compound in a chemical fume hood and wear appropriate PPE.
Calculation: Determine the mass of Lanatoside C needed. To prepare 1 mL of a 100 mM stock solution:
Mass (mg) = 100 mmol/L × 0.001 L × 985.12 g/mol × 1000 mg/g = 98.51 mg
Weighing: Carefully weigh the calculated amount of Lanatoside C powder.
Dissolution: Add the weighed powder to a sterile tube. Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of fresh, anhydrous DMSO.
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.[7][9]
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[5]
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term stability.[5][7]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium immediately before use.
Procedure:
Thaw Stock: Remove one aliquot of the 100 mM Lanatoside C stock solution from the -80°C freezer and thaw it at room temperature.
Intermediate Dilution (Optional but Recommended): Perform a serial dilution. For example, dilute the 100 mM stock 1:100 in cell culture medium to create a 1 mM intermediate stock. This minimizes pipetting errors and the amount of DMSO added to the final culture.
Final Dilution: Further dilute the intermediate stock into cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nanomolar or low micromolar range).[13][14]
Example: To make 1 mL of a 1 µM final solution from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of culture medium.
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Lanatoside C used, to account for any potential effects of the solvent on the cells.[15]
Mix and Use: Gently mix the final working solutions before adding them to the cell cultures.
Mechanism of Action and Affected Signaling Pathways
Lanatoside C exerts its anti-cancer effects by modulating multiple critical signaling pathways that control cell survival, proliferation, and apoptosis.[3][5] Its activity is multifaceted, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.[3][6]
Caption: Key signaling pathways attenuated by Lanatoside C.
By inhibiting pathways such as PI3K/AKT/mTOR, MAPK, Wnt, and JAK-STAT, Lanatoside C disrupts the signaling networks that cancer cells rely on for growth and survival, ultimately leading to cell death.[3][5]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lanatoside C
Audience: Researchers, scientists, and drug development professionals. Introduction Lanatoside C is a cardiac glycoside derived from the leaves of Digitalis lanata.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanatoside C is a cardiac glycoside derived from the leaves of Digitalis lanata. It is a crucial therapeutic agent for managing congestive heart failure and cardiac arrhythmias.[1][2] Accurate and precise quantification of Lanatoside C in raw materials, pharmaceutical formulations, and biological matrices is essential for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, selectivity, and accuracy.[3][4]
This application note provides a detailed protocol for the quantification of Lanatoside C using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is suitable for the determination of Lanatoside C in various samples, including plant extracts and pharmaceutical dosage forms.
Experimental Protocol
Lanatoside C Reference Standard (USP or equivalent)
Phosphoric acid or Formic acid (analytical grade, for mobile phase pH adjustment if necessary)[5]
Sample diluent: Acetonitrile and water mixture (e.g., 50:50, v/v)
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Analytical column: C18 or C8 (octylsilyl) bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6]
Data acquisition and processing software (e.g., Chromeleon, Empower).
Analytical balance.
Volumetric flasks, pipettes, and other standard laboratory glassware.
Syringe filters (0.45 µm) for sample filtration.
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Lanatoside C Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL). These solutions will be used to construct a calibration curve.
The sample preparation procedure will vary depending on the matrix.
For Pharmaceutical Tablets:
Weigh and finely powder not fewer than 20 tablets.
Accurately weigh a portion of the powder equivalent to a known amount of Lanatoside C.
Transfer the powder to a volumetric flask and add the sample diluent.
Sonicate for 15-20 minutes to ensure complete dissolution of Lanatoside C.
Dilute to the final volume with the diluent and mix well.
Filter the solution through a 0.45 µm syringe filter before injection.
For Plant Material (Digitalis lanata leaves):
Dry the leaf powder and extract with 50% methanol using ultrasonication.[1][6]
The extract can be cleaned up using a Solid-Phase Extraction (SPE) C18 cartridge to remove interfering pigments and other compounds.[6][7]
Evaporate the cleaned extract to dryness and reconstitute in a known volume of sample diluent.
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
The following table summarizes a typical set of chromatographic conditions for the analysis of Lanatoside C. These may require optimization based on the specific column and HPLC system used.
Parameter
Condition
Column
C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Isocratic: Acetonitrile:Methanol:Water (20:1:50, v/v/v)[1][6] or a gradient of Acetonitrile and Water[7]
Before sample analysis, the performance of the HPLC system must be verified through system suitability testing (SST).[9] Inject the working standard solution (e.g., 10 µg/mL) five or six times and evaluate the following parameters.
Calibration Curve: Generate a linear calibration curve by plotting the peak area of the Lanatoside C standard injections against their corresponding concentrations.
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Quantification: Determine the concentration of Lanatoside C in the prepared sample solutions by interpolating their peak areas from the calibration curve.
Calculation: Calculate the final amount of Lanatoside C in the original sample, taking into account all dilution factors used during sample preparation.
Method Validation Summary
A summary of typical validation parameters for this type of HPLC method is provided below. These values serve as a general guideline.
Validation Parameter
Typical Result
Linearity (r²)
> 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (% RSD)
< 2.0%
Limit of Detection (LOD)
~0.05 µg/mL
Limit of Quantification (LOQ)
~0.15 µg/mL
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC quantification of Lanatoside C.
Caption: Workflow for HPLC quantification of Lanatoside C.
Application Notes: Lanatoside C in Clonogenic Cell Survival Assays
Introduction Lanatoside C is a cardiac glycoside derived from the foxglove plant Digitalis lanata.[1][2] While clinically approved for treating cardiac conditions by inhibiting the Na+/K+-ATPase pump, recent preclinical...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Lanatoside C is a cardiac glycoside derived from the foxglove plant Digitalis lanata.[1][2] While clinically approved for treating cardiac conditions by inhibiting the Na+/K+-ATPase pump, recent preclinical research has highlighted its potent anticancer properties across various cancer types.[3][4] Lanatoside C has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and enforce cell cycle arrest, typically at the G2/M checkpoint.[3][5] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways critical for tumor growth and survival, including PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and JAK-STAT.[3][6]
The clonogenic assay is a pivotal in vitro method used to determine the long-term reproductive viability of a single cell after exposure to a cytotoxic agent.[7][8] Unlike short-term viability assays (e.g., MTT or WST), which measure metabolic activity, the clonogenic assay assesses the ability of a cell to proliferate indefinitely and form a colony (clone).[7] This makes it the gold standard for evaluating the efficacy of anticancer agents like Lanatoside C, as it measures replication-dependent cell death and provides insights into a drug's long-term cytostatic or cytotoxic effects.[9][10]
These application notes provide a comprehensive overview, quantitative data summary, and a detailed protocol for utilizing Lanatoside C in clonogenic cell survival assays for cancer research.
Mechanism of Action Overview
Lanatoside C exerts its anticancer effects primarily by inhibiting the Na+/K+-ATPase pump.[3] This disruption in ion homeostasis triggers a cascade of downstream events that collectively suppress cancer cell growth and survival. These events include:
Induction of Apoptosis : Lanatoside C can trigger both caspase-dependent and -independent apoptosis, often involving the loss of mitochondrial membrane potential.[2][11]
Cell Cycle Arrest : It frequently causes cells to accumulate in the G2/M phase of the cell cycle, preventing cell division.[3][5][10]
Inhibition of Key Signaling Pathways : The compound attenuates multiple oncogenic signaling pathways, disrupting signals that drive tumor survival, proliferation, and metastasis.[3][5]
Induction of Autophagy and Ferroptosis : In some cancer cell lines, Lanatoside C has been observed to induce other forms of cell death, such as autophagy and iron-dependent ferroptosis.[5][9]
Quantitative Data Summary
The following table summarizes the observed effects of Lanatoside C on various human cancer cell lines, with a focus on concentrations relevant to cell survival and clonogenic assays.
Cell Line
Cancer Type
Effective Concentration / IC50
Observed Effects on Cell Survival & Colony Formation
Reference
HCT116
Colorectal Cancer
0.1 - 1.0 µM
Significantly inhibited cell growth and reduced colony-forming efficiency.[9][10]
The following diagram and protocol detail the procedure for conducting a clonogenic cell survival assay with Lanatoside C.
Caption: Workflow for a Lanatoside C clonogenic cell survival assay.
Detailed Protocol: Clonogenic Cell Survival Assay
This protocol is adapted from methodologies used to study Lanatoside C in colorectal cancer cell lines.[9] Researchers should optimize cell seeding density and drug concentration for their specific cell line and experimental goals.
Materials:
Cancer cell line of interest (e.g., HCT116, HT-29)
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Lanatoside C (stock solution prepared in DMSO)
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA
60 mm cell culture plates
Fixing solution: Ice-cold 100% Methanol
Staining solution: 0.4% Crystal Violet in 20% Ethanol
Deionized water
Procedure:
Cell Seeding:
a. Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
c. Resuspend the pellet and perform an accurate cell count using a hemocytometer or automated cell counter.
d. Seed cells into 60 mm culture plates. The number of cells seeded (typically between 200 and 3,000 per plate) should be optimized to yield 50-150 countable colonies in the control (vehicle-treated) plates.[9]
e. Prepare triplicate plates for each condition (control and each Lanatoside C concentration).
Drug Treatment:
a. Allow cells to attach to the plates by incubating for 24 hours.[9]
b. Prepare fresh dilutions of Lanatoside C in complete medium from the stock solution. A vehicle control (e.g., DMSO) must be prepared at the same final concentration as in the drug-treated wells.
c. Aspirate the medium from the plates and replace it with the medium containing the desired concentration of Lanatoside C (e.g., 0.2 µM) or the vehicle control.[9]
d. Incubate the cells with the treatment for a specified duration (e.g., 16 hours).[9]
Colony Formation:
a. After the treatment period, aspirate the drug-containing medium.
b. Gently wash the cells once with sterile PBS.
c. Add fresh, drug-free complete medium to each plate.
d. Return the plates to the incubator and allow colonies to form over 10-14 days.[9] Monitor the plates every 2-3 days and change the medium if necessary (e.g., if it becomes acidic).
Fixing and Staining:
a. After the incubation period, when colonies in the control plate are visible to the naked eye, aspirate the medium.
b. Gently wash the plates with PBS.
c. Fix the colonies by adding ice-cold 100% methanol to each plate and incubating for 10-15 minutes at -20°C or on ice.[9]
d. Aspirate the methanol and allow the plates to air dry completely.
e. Stain the colonies by adding the 0.4% crystal violet solution to each plate, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[9]
f. Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.
g. Invert the plates and allow them to air dry.
Data Analysis:
a. Count the number of colonies in each plate. A colony is typically defined as a cluster of ≥50 cells.[9]
b. Calculate the Plating Efficiency (PE) for the control group:
PE (%) = (Number of colonies counted / Number of cells seeded) x 100
c. Calculate the Survival Fraction (SF) for each treatment condition:
SF = Number of colonies counted / (Number of cells seeded x PE / 100)[9]
d. The results can be plotted as a cell survival curve with the Survival Fraction on the y-axis and the Lanatoside C concentration on the x-axis.
Affected Signaling Pathways
Lanatoside C's ability to reduce clonogenic survival is linked to its broad impact on multiple oncogenic signaling pathways.
Application Notes and Protocols: Molecular Docking Studies with Lanatoside C
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of molecular docking studies involving the cardiac glycoside Lanatoside C and its interactions with...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of molecular docking studies involving the cardiac glycoside Lanatoside C and its interactions with various protein targets implicated in cancer and other diseases. This document includes a summary of quantitative binding data, detailed experimental protocols for in silico analysis, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Lanatoside C Binding Affinities
Molecular docking simulations have been employed to elucidate the binding interactions between Lanatoside C and several key protein targets. The following table summarizes the reported binding affinities and scores.
*Specific numerical values for the LibDock scores were not provided in the cited literature; however, the studies reported that Lanatoside C bound to these therapeutic proteins with the highest LibDock scores among the compounds tested.[2]
Signaling Pathways Modulated by Lanatoside C
Lanatoside C has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival.[3][4] Understanding these pathways is crucial for elucidating its mechanism of action as a potential therapeutic agent.
PI3K/AKT/mTOR signaling pathway and inhibition by Lanatoside C.
JAK/STAT signaling pathway and inhibition of STAT3 by Lanatoside C.
Application Notes and Protocols for TUNEL Assay in Lanatoside C-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect D...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a key hallmark of apoptosis, induced by the cardiac glycoside Lanatoside C. This document also outlines the known signaling pathways implicated in Lanatoside C-induced apoptosis.
Introduction
Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has demonstrated promising anticancer activities by inducing apoptosis in various cancer cell lines.[1][2] The TUNEL assay is a widely accepted method for identifying and quantifying apoptotic cells by labeling the 3'-hydroxyl termini of DNA double-strand breaks, which are generated during the late stages of apoptosis.[3] This protocol is designed to guide researchers in applying the TUNEL assay to study the pro-apoptotic effects of Lanatoside C.
Signaling Pathways of Lanatoside C-Induced Apoptosis
Lanatoside C has been shown to induce apoptosis through the modulation of several key signaling pathways.[1][2][4] In cholangiocarcinoma, it inhibits STAT3 expression, leading to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl and the upregulation of the pro-apoptotic protein Bax.[5] This, in conjunction with increased reactive oxygen species (ROS), leads to a decrease in mitochondrial membrane potential and the activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[5][6] Other implicated pathways include the TNF/IL-17, MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR signaling pathways.[1][2][4]
Caption: Signaling pathway of Lanatoside C-induced apoptosis.
Experimental Protocol: TUNEL Assay
This protocol is adapted for cultured cells treated with Lanatoside C.[5]
Materials:
Phosphate-Buffered Saline (PBS)
4% Paraformaldehyde in PBS (Fixative)
0.3% Triton X-100 in PBS (Permeabilization Buffer)[5]
DAPI (4',6-diamidino-2-phenylindole) or other nuclear counterstain
Anti-fluorescence quenching mounting medium
Positive control (e.g., cells treated with DNase I)[7]
Negative control (e.g., cells incubated with label solution without TdT enzyme)[8]
Caption: Experimental workflow for the TUNEL assay.
Procedure:
Cell Culture and Treatment: Culture cells to the desired confluence and treat with various concentrations of Lanatoside C for a predetermined duration to induce apoptosis.
Sample Preparation:
For adherent cells, grow them on coverslips in a culture plate. For suspension cells, cytocentrifuge them onto slides.
Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by mixing the TdT enzyme and the fluorescently labeled dUTP in the reaction buffer.
Add 50 µL of the TUNEL reaction mixture to each sample, ensuring the cells are completely covered.[5]
Incubate the samples for 60 minutes at 37°C in a dark, humidified chamber.[5][11]
Washing:
Wash the cells three times with PBS to remove unincorporated nucleotides.[5]
Nuclear Counterstaining:
Incubate the cells with a DAPI working solution for 5 minutes at room temperature in the dark to stain the nuclei.[5]
Mount the coverslips onto microscope slides using an anti-fluorescence quenching mounting medium.[5]
Observe the slides under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green if using FITC-dUTP), while the nuclei of all cells will be visible with the DAPI filter (e.g., blue).
Data Presentation and Quantitative Analysis
The results of the TUNEL assay can be quantified by determining the percentage of TUNEL-positive cells relative to the total number of cells (as determined by DAPI staining).[12] For each experimental condition, at least three independent fields of view should be analyzed.
Treatment Group
Concentration
Duration (h)
Number of TUNEL-Positive Cells
Total Number of Cells (DAPI)
% Apoptotic Cells
Control
0 µM
48
Lanatoside C
X µM
48
Lanatoside C
Y µM
48
Lanatoside C
Z µM
48
Positive Control
DNase I
1
This table serves as a template for data recording and analysis.
Troubleshooting
Problem
Possible Cause
Solution
High Background/Non-specific Staining
Excessive TUNEL staining time or concentration.[11]
Optimize incubation time (typically 60 min at 37°C) and dilute the TUNEL reaction mixture.[11]
Use a fresh TUNEL kit and prepare the reaction mixture immediately before use.[7]
Insufficient DNA fragmentation.
Ensure that the Lanatoside C treatment is sufficient to induce late-stage apoptosis. Include a positive control (DNase I treated cells) to validate the assay.[7]
By following this detailed protocol and considering the underlying signaling pathways, researchers can effectively utilize the TUNEL assay to investigate and quantify Lanatoside C-induced apoptosis, contributing to the development of novel cancer therapeutics.
Application Notes and Protocols for the Analytical Separation of Lanatoside C and Digoxin
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analytical separation of the cardiac glycosides Lanatoside C and Digoxin. These stru...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of the cardiac glycosides Lanatoside C and Digoxin. These structurally similar compounds are crucial in pharmaceutical formulations and require robust analytical methods for their accurate quantification and quality control. The following sections detail various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with a discussion on Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous determination of Lanatoside C and Digoxin, offering high resolution and sensitivity.
Application Note:
A reversed-phase HPLC method is suitable for the separation of Lanatoside C and Digoxin. The choice of a C8 or C18 column is critical, with C18 columns often providing better retention and resolution for these moderately polar compounds.[1] The mobile phase typically consists of a mixture of acetonitrile, methanol, and water, which can be optimized to achieve baseline separation. UV detection at 220 nm is commonly employed for quantification.[2][3] Sample preparation is crucial for accurate analysis, especially when dealing with complex matrices like plant extracts. A common procedure involves extraction with 50% methanol followed by a clean-up step using a Sep-Pak C18 cartridge.[2][3][4]
Accurately weigh approximately 50 mg of dried and powdered Digitalis lanata leaf powder.
Add 1 mL of 50% methanol and sonicate for 1 hour at room temperature.[4]
Filter the extract through a 0.45 µm filter.
For cleaner samples, pass the filtered extract through a Sep-Pak C18 cartridge, pre-conditioned with methanol and water. Elute the cardiac glycosides with a suitable solvent mixture, such as methanol.
TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of Lanatoside C and Digoxin.
Application Note:
For the separation of Lanatoside C and Digoxin, silica gel plates are commonly used as the stationary phase. The choice of the solvent system (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like benzene or ethyl acetate with a polar solvent like ethanol or methanol is often effective.[5] Visualization of the separated spots can be achieved by spraying with reagents such as perchloric acid or a meta-dinitrobenzene/sodium hydroxide solution, followed by heating.[3][5]
Experimental Protocol:
1. Sample and Standard Preparation:
Dissolve the sample extract and standards of Lanatoside C and Digoxin in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
2. TLC Plate and Mobile Phase:
Stationary Phase: Silica gel 60 F254 TLC plates.
Mobile Phase: A mixture of Ethyl Acetate and Methanol (e.g., 4:1 v/v).[6]
3. Development:
Spot 5-10 µL of the sample and standard solutions onto the TLC plate.
Develop the plate in a saturated TLC chamber with the chosen mobile phase until the solvent front reaches a desired height.
Air dry the plate after development.
4. Visualization:
Spray the dried plate with a solution of meta-dinitrobenzene in ethanol, followed by a spray of sodium hydroxide solution.[6]
Alternatively, spray with a 10% solution of perchloric acid in ethanol and heat the plate at 110°C for 10 minutes.
The separated compounds will appear as colored spots.
5. Quantification (Densitometry):
Scan the plate using a densitometer at a suitable wavelength to quantify the spots based on their intensity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of Lanatoside C and Digoxin, especially in complex biological matrices.
Application Note:
This technique is particularly useful for pharmacokinetic studies and the analysis of low-level impurities. A UPLC system with a sub-2 µm particle column provides rapid and high-resolution separations. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity. A method developed for Digoxin and Metildigoxin can be adapted for Lanatoside C by optimizing the MRM transitions.[7]
Experimental Protocol:
1. Sample Preparation (from whole blood):
Perform a solid-phase extraction (SPE) using an Oasis HLB cartridge to extract the analytes from the blood sample.[7]
Wash the cartridge and elute the analytes with a suitable solvent.
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions:
Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).[7]
Mobile Phase: Acetonitrile and 5 mM Ammonium Formate (70:30, v/v).[7]
Capillary electrophoresis is a powerful separation technique that offers high efficiency and requires minimal sample and solvent consumption.
Application Note:
CE separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field.[8] For neutral compounds like cardiac glycosides, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes. The separation of Lanatoside C and Digoxin would depend on their differential partitioning into these micelles. Method development would involve optimizing the buffer pH, surfactant type and concentration, and applied voltage.
Suggested Starting Conditions for Method Development:
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Buffer: 20-50 mM Sodium Borate buffer, pH 8.5-9.5.
Surfactant: 25-100 mM Sodium Dodecyl Sulfate (SDS).
Applied Voltage: 15-25 kV.
Detection: UV at 220 nm.
Visualizations
Signaling Pathway of Cardiac Glycosides
Caption: Mechanism of action of Lanatoside C and Digoxin.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of cardiac glycosides.
Technical Support Center: Optimizing Lanatoside C for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lanatoside C in cytotoxicity assays. Frequently Asked Questions (FAQs) 1.
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lanatoside C in cytotoxicity assays.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for Lanatoside C in a cytotoxicity assay?
Based on published data, a sensible starting point for most cancer cell lines is a broad concentration range from low nanomolar (nM) to low micromolar (µM). A common approach is to perform a dose-response experiment using serial dilutions. For instance, a range of 0.05 µM to 10 µM is often a good starting point to determine the half-maximal inhibitory concentration (IC50).[1][2] For certain sensitive cell lines, concentrations in the nanomolar range have shown significant effects.[1][3]
2. How does the optimal concentration of Lanatoside C vary between different cell lines?
The cytotoxic potency of Lanatoside C is highly cell line-dependent. For example, lung cancer cell lines like A549 have been shown to be more sensitive than some breast (MCF-7) and liver (HepG2) cancer cell lines.[1] Prostate cancer cell lines also exhibit differential sensitivity, with IC50 values varying significantly between PC-3, DU145, and LNCAP cells.[3] It is crucial to determine the optimal concentration for each specific cell line empirically.
3. What is the recommended incubation time for Lanatoside C in a cytotoxicity assay?
Incubation times typically range from 24 to 72 hours.[1][3] Shorter incubation times (e.g., 24 hours) are often sufficient to observe a cytotoxic effect.[1][2][4] However, extending the incubation to 48 or 72 hours may reveal a more potent effect, as indicated by a lower IC50 value.[3] The choice of incubation time should be guided by the specific experimental goals and the proliferation rate of the cell line being studied.
4. What is the mechanism of action of Lanatoside C that leads to cytotoxicity?
Lanatoside C exerts its anticancer effects through multiple mechanisms. It is known to be an inhibitor of the Na+/K+-ATPase pump.[1] This inhibition leads to downstream effects on several signaling pathways crucial for cancer cell survival and proliferation, including the MAPK, Wnt/β-catenin, PI3K/AKT/mTOR, and JAK-STAT pathways.[1][5] Lanatoside C can induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[1][6][7] In some cancer types, it has also been shown to induce other forms of cell death, such as ferroptosis.[2]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
No significant cytotoxicity observed.
Concentration of Lanatoside C is too low.
Increase the concentration range. Perform a wider dose-response curve, extending into the higher micromolar range if necessary.
Incubation time is too short.
Increase the incubation time to 48 or 72 hours.
Cell line is resistant to Lanatoside C.
Consider using a different cell line known to be sensitive to Lanatoside C or investigate potential mechanisms of resistance in your cell line.
Improper drug preparation or storage.
Ensure Lanatoside C is dissolved in an appropriate solvent (e.g., DMSO) and stored correctly to maintain its activity. Prepare fresh dilutions for each experiment.[1]
High variability between replicate wells.
Uneven cell seeding.
Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
Edge effects in the microplate.
Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errors.
Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and Lanatoside C.
Unexpected cell morphology changes.
Solvent toxicity.
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[1]
Contamination.
Check for signs of bacterial or fungal contamination in the cell culture.
IC50 value is significantly different from published data.
Different experimental conditions.
Compare your protocol with the published study. Factors such as cell density, serum concentration in the media, and the specific cytotoxicity assay used can influence the IC50 value.
Different cell line passage number.
High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells for consistency.
Experimental Protocols
Determining IC50 of Lanatoside C using MTT Assay
This protocol is a standard method for assessing cell viability.
Materials:
Cancer cell line of interest
Complete growth medium (e.g., DMEM with 10% FBS)
Lanatoside C
Dimethyl sulfoxide (DMSO)
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,500 - 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]
Drug Preparation: Prepare a stock solution of Lanatoside C in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations.
Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of Lanatoside C. Include a vehicle control (medium with the same final concentration of DMSO as the highest Lanatoside C concentration) and a blank (medium only).
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[1]
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Lanatoside C concentration to determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary
Table 1: Reported IC50 Values of Lanatoside C in Various Cancer Cell Lines
Technical Support Center: Lanatoside C Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanatoside C. The information is designed...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanatoside C. The information is designed to help you anticipate and address challenges related to the stability of Lanatoside C in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Lanatoside C solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues. First, verify the solvent used and the concentration. Lanatoside C has limited solubility in purely aqueous solutions. It is typically dissolved in organic solvents like DMSO or ethanol to create a stock solution before further dilution in aqueous buffers. If you prepared a stock solution in an appropriate solvent, the precipitation might have occurred upon dilution into your aqueous experimental medium. To resolve this, you can try gentle warming and sonication. However, for sensitive experiments like cell culture, it is crucial to ensure the final solvent concentration is compatible with your system. If precipitation persists, consider preparing a fresh, lower-concentration working solution from your stock immediately before use.
Q2: I am seeing inconsistent results in my cell-based assays with Lanatoside C. Could this be a stability issue?
A2: Yes, inconsistent results are a common sign of compound instability. Lanatoside C is susceptible to degradation, particularly in aqueous solutions at certain pH values and temperatures. If your working solutions are prepared in advance and stored, or if experiments are conducted over extended periods, the active concentration of Lanatoside C may decrease. It is recommended to prepare fresh working solutions for each experiment from a frozen stock solution.[1] To confirm if stability is the issue, you can perform a time-course experiment where you compare the activity of a freshly prepared solution with one that has been incubated under your experimental conditions for the duration of your assay.
Q3: What are the optimal storage conditions for Lanatoside C stock solutions?
A3: For long-term stability, Lanatoside C stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: How does pH affect the stability of Lanatoside C in my experimental buffer?
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with Lanatoside C in aqueous solutions.
Problem
Potential Cause
Recommended Solution
Unexpectedly low bioactivity
Degradation of Lanatoside C in the working solution.
Prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions.
Inaccurate initial concentration of the stock solution.
Verify the certificate of analysis for the purity of the solid Lanatoside C. Ensure accurate weighing and complete dissolution when preparing the stock solution.
High variability between replicate experiments
Inconsistent degradation of Lanatoside C due to slight variations in incubation time, temperature, or light exposure.
Standardize all experimental parameters meticulously. Protect solutions from light, especially during long incubations.
Adsorption of Lanatoside C to plasticware.
Consider using low-adhesion microplates or glass vials for preparing and storing solutions.
Appearance of unknown peaks in HPLC analysis
Degradation of Lanatoside C into byproducts.
Analyze a freshly prepared standard solution to confirm the retention time of intact Lanatoside C. If new peaks are present in your experimental samples, it indicates degradation.
Contamination of the sample or mobile phase.
Ensure the purity of all solvents and reagents used in your HPLC analysis.
Experimental Protocols
Protocol 1: Preparation of Lanatoside C Stock Solution
Weighing: Accurately weigh the required amount of Lanatoside C powder in a sterile microcentrifuge tube.
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.[3]
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Stability-Indicating HPLC Method for Lanatoside C
This protocol provides a general method that can be adapted to assess the stability of Lanatoside C in your specific experimental matrix.
Chromatographic System: A standard HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting point could be a linear gradient from 20% to 80% acetonitrile over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 220 nm.
Procedure:
a. Prepare a standard curve using a freshly prepared serial dilution of a Lanatoside C stock solution of known concentration.
b. Incubate your Lanatoside C working solution under the experimental conditions you wish to test (e.g., specific buffer, temperature, and duration).
c. At various time points, take an aliquot of the incubated solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system.
d. Quantify the peak area corresponding to intact Lanatoside C and compare it to the initial concentration (time zero) to determine the extent of degradation.
minimizing off-target effects of Lanatoside C in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Lanatoside C in their...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Lanatoside C in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Lanatoside C, with a focus on distinguishing on-target from off-target effects.
Problem
Possible Cause
Recommended Solution
High cytotoxicity observed in all cell lines, including non-cancerous or control cells.
1. Concentration too high: Lanatoside C has a narrow therapeutic window, and high concentrations can lead to generalized cytotoxicity through excessive Na+/K+-ATPase inhibition or off-target effects.[1] 2. Off-target effects: The observed cytotoxicity may be independent of Na+/K+-ATPase inhibition. Cardiac glycosides are known to have various off-target activities.[2]
1. Perform a dose-response curve: Determine the IC50 value for your specific cell line (see Table 1 for examples). Start with concentrations well below and above the expected IC50.[3][4][5] 2. Use resistant control cells: If available, use cell lines expressing a ouabain-resistant α-subunit of the Na+/K+-ATPase. These cells will be insensitive to on-target effects, helping to isolate any off-target cytotoxicity.[2] 3. Compare with other cardiac glycosides: Use other Na+/K+-ATPase inhibitors (e.g., Digoxin, Ouabain) to see if the effect is class-specific.
Inconsistent or non-reproducible results between experiments.
1. Compound stability and storage: Lanatoside C may degrade if not stored properly. 2. Vehicle effects: The solvent (e.g., DMSO) may have effects at higher concentrations.[3] 3. Cell culture conditions: Cell density, passage number, and serum concentration can influence cellular response to treatment.
1. Aliquot and store properly: Store Lanatoside C powder at -20°C and solutions in solvent at -80°C. Avoid repeated freeze-thaw cycles.[6] 2. Standardize vehicle concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experiments and is below a non-toxic threshold (typically <0.1%).[3] 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed at a consistent density for all experiments.
Observed phenotype does not align with known consequences of Na+/K+-ATPase inhibition.
1. Off-target signaling: Lanatoside C can modulate multiple signaling pathways independent of its primary target, including MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR.[3][7][8] 2. Interaction with other cellular components: Cardiac glycosides have been reported to interact with other proteins, such as the estrogen receptor.[2]
1. Profile key signaling pathways: Use western blotting or other immunoassays to assess the phosphorylation status of key proteins in pathways known to be affected by Lanatoside C. 2. Perform target engagement studies: Use a Cellular Thermal Shift Assay (CETSA) to confirm that Lanatoside C is binding to the Na+/K+-ATPase at the concentrations used in your experiments.[9][10][11][12] 3. Consider unbiased screening: Techniques like chemical proteomics can help identify novel, unexpected binding partners of Lanatoside C.[13]
Difficulty in determining the optimal concentration for maximizing on-target effects while minimizing off-target effects.
Narrow therapeutic window: The concentration range for specific on-target effects without inducing broad cytotoxicity or off-target signaling can be very narrow.[1]
1. Titrate concentrations carefully: Perform detailed dose-response studies looking at multiple endpoints (e.g., specific pathway inhibition, apoptosis, general cytotoxicity). 2. Time-course experiments: Assess the kinetics of on-target versus off-target effects. On-target effects related to ion pump inhibition may occur more rapidly than downstream signaling changes or off-target induced apoptosis.
Quantitative Data Summary
Table 1: Reported IC50 Values of Lanatoside C in Various Human Cancer Cell Lines
Cell Line
Cancer Type
IC50 Concentration
Exposure Time
A549
Non-small Cell Lung Cancer
56.49 ± 5.3 nM
24 hours
HepG2
Liver Cancer
0.238 ± 0.16 µM
24 hours
MCF-7
Breast Cancer
0.4 ± 0.1 µM
24 hours
PC-3
Prostate Cancer
208.10 nM
48 hours
DU145
Prostate Cancer
151.30 nM
48 hours
LNCAP
Prostate Cancer
565.50 nM
48 hours
Hep3B
Hepatocellular Carcinoma
0.12 µM
Not Specified
HA22T
Hepatocellular Carcinoma
0.14 µM
Not Specified
Note: IC50 values can vary significantly between studies due to differences in cell lines, assay methods, and experimental conditions. It is crucial to determine the IC50 in your specific experimental system.[3][5][14]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lanatoside C.
Cell Seeding: Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight.[3]
Compound Preparation: Prepare a stock solution of Lanatoside C in DMSO.[3] Create a serial dilution of Lanatoside C in your cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[3]
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Lanatoside C. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Assay:
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[3]
Shake the plate for 5 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
Analysis: Normalize the absorbance values to the vehicle-only control wells and plot the cell viability against the logarithm of the Lanatoside C concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol allows for the assessment of on-target and potential off-target effects on key signaling pathways.
Cell Treatment and Lysis:
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat cells with Lanatoside C at the desired concentrations (e.g., IC50 and 3x IC50) for a specified time (e.g., 24 hours).
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer:
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
Run the gel to separate proteins by size.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Examples include antibodies against phosphorylated and total forms of ERK, AKT, STAT3, or markers of apoptosis like cleaved Caspase-3.[5][15]
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection and Analysis:
Wash the membrane again and apply an ECL substrate.
Visualize the protein bands using a chemiluminescence imaging system.
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway of Lanatoside C
Caption: Primary mechanism of Lanatoside C via Na+/K+-ATPase inhibition.
Experimental Workflow for Off-Target Effect Assessment
Caption: Workflow to differentiate on-target vs. off-target effects.
Technical Support Center: Refining HPLC Protocols for Better Lanatoside C Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC protocols for the separ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC protocols for the separation of Lanatoside C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of Lanatoside C, providing potential causes and systematic solutions.
Issue 1: Poor Peak Resolution Between Lanatoside C and Related Compounds (e.g., Digoxin, Acetyldigoxin)
Question: I am observing poor separation or co-elution of Lanatoside C with other cardiac glycosides in my sample. How can I improve the resolution?
Answer:
Poor resolution is a common challenge in the analysis of structurally similar compounds like cardiac glycosides. Several factors can be adjusted to enhance separation.[1][2]
Troubleshooting Steps:
Mobile Phase Composition Adjustment: The selectivity of the separation is highly dependent on the mobile phase composition.[1]
Vary the Organic Modifier Ratio: If using a common mobile phase like acetonitrile/water, incrementally decrease the percentage of acetonitrile. This will generally increase retention times and may improve the separation between closely eluting peaks.
Introduce a Third Solvent: Adding a small percentage of methanol to an acetonitrile/water mobile phase can alter the selectivity. A composition of acetonitrile:methanol:water (e.g., 20:1:50) has been shown to be effective.[3]
Adjust pH: The pH of the mobile phase can influence the ionization state of the analytes and residual silanols on the column, thereby affecting retention and peak shape.[4][5][6] For cardiac glycosides, using a slightly acidic mobile phase (e.g., with formic acid or phosphoric acid) can improve peak shape and resolution.
Column Selection and Parameters:
Stationary Phase: While C18 columns are widely used, a C8 (octylsilyl) column can offer different selectivity for cardiac glycosides and may provide better resolution in some cases.[3] Consider using a column with low silanol activity to minimize secondary interactions that can lead to peak tailing and poor resolution.[7]
Particle Size and Column Length: Employing a column with a smaller particle size (e.g., 3 µm) or a longer column will increase column efficiency (a higher number of theoretical plates), leading to sharper peaks and better separation.[1]
Flow Rate and Temperature:
Lower the Flow Rate: Reducing the flow rate allows for more interactions between the analytes and the stationary phase, which can enhance resolution.
Optimize Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks. However, excessive temperatures can degrade the analyte or the column. A good starting point is ambient temperature, with incremental increases to find the optimum.
Issue 2: Peak Tailing of the Lanatoside C Peak
Question: My Lanatoside C peak is showing significant tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system.[8][9] For a complex molecule like Lanatoside C, interactions with residual silanol groups on the silica-based column packing are a common cause.[9]
Troubleshooting Steps:
Mobile Phase Modification:
Lower the pH: Adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase will protonate the silanol groups on the stationary phase, reducing their interaction with the polar groups of Lanatoside C.[7][8][9]
Increase Buffer Concentration: If using a buffered mobile phase, ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[8]
Column Choice and Care:
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar and basic compounds.[9]
Consider a Different Stationary Phase: A column with a different chemistry, such as one with a polar-embedded group, can provide alternative selectivity and better peak shape.
Column Contamination: If the tailing develops over time, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.
Sample and Injection:
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[8]
Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.[8][10]
Issue 3: Unstable or Drifting Retention Times for Lanatoside C
Question: The retention time for my Lanatoside C peak is not consistent between injections or over a sequence. What could be the cause?
Answer:
Retention time variability can be frustrating and can lead to inaccurate peak identification and integration. The issue can stem from the HPLC system, the mobile phase, or the column.
Troubleshooting Steps:
Check the HPLC System:
Pump Performance: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the pump seals and connections. Ensure the pump is delivering a consistent flow rate.
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and retention time shifts. Ensure your mobile phase is properly degassed.
Column Temperature: Variations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[10]
Mobile Phase Preparation:
Accurate Composition: Ensure the mobile phase is prepared accurately and consistently each time. Small variations in the organic-to-aqueous ratio can cause significant shifts in retention.
Evaporation of Organic Solvent: If using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a gradual increase in retention times. It is often better to use an online mixing system.
Buffer Stability: If using a buffer, ensure it is stable and within its effective pH range.
Column Equilibration:
Sufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important when changing mobile phases. A stable baseline is a good indicator of equilibration.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Lanatoside C?
A good starting point is a reversed-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile and water, and UV detection at 220 nm.[3] A gradient elution from a lower to a higher concentration of acetonitrile can be used to screen for Lanatoside C and its related impurities.
Q2: How should I prepare my sample for Lanatoside C analysis?
For samples from plant material like Digitalis lanata, a common procedure involves extraction with 50% methanol, followed by a clean-up step using a C18 Solid Phase Extraction (SPE) cartridge to remove interfering substances.[3][11] The final extract should be dissolved in the initial mobile phase composition.
Q3: What are the common degradation products of Lanatoside C that I should look for?
Lanatoside C can be degraded to other cardiac glycosides. The primary degradation pathway involves the enzymatic or acidic removal of the terminal glucose and acetyl groups to form Deslanoside, Acetyldigoxin, and ultimately Digoxin.[11] A stability-indicating method should be able to resolve Lanatoside C from these and other potential degradation products.
Q4: Why is a stability-indicating method important for Lanatoside C analysis?
A stability-indicating method is crucial as it can accurately quantify the decrease in the concentration of Lanatoside C due to degradation. This is essential in pharmaceutical quality control to ensure the potency and safety of the drug product over its shelf life. Forced degradation studies are performed to develop and validate such methods.[12]
Q5: Can I use mass spectrometry (MS) detection for Lanatoside C analysis?
Yes, LC-MS can be a powerful tool for the analysis of Lanatoside C, providing higher sensitivity and specificity than UV detection. When using MS detection, it is important to use a volatile mobile phase modifier, such as formic acid or ammonium formate, instead of non-volatile buffers like phosphate.[7]
Data Presentation: Comparison of HPLC Methods
The following tables summarize key parameters from different published HPLC methods for the separation of Lanatoside C and related compounds.
Technical Support Center: Managing Lanatoside C-Induced Cardiotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Lanatoside C-induced cardiot...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Lanatoside C-induced cardiotoxicity in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Problem
Potential Cause
Recommended Solution
High incidence of acute mortality in animals following Lanatoside C administration.
The administered dose is too high, leading to lethal arrhythmias or rapid cardiac failure.
- Review the literature for established lethal dose (LD50) values of Lanatoside C in your specific animal model and strain. - Conduct a dose-ranging study with smaller cohorts to determine the maximum tolerated dose (MTD) and a dose that induces sub-lethal cardiotoxicity. - Consider a slower infusion rate if using intravenous administration to avoid a rapid peak plasma concentration.
No significant cardiotoxicity observed at the intended dose.
- The dose of Lanatoside C is too low. - The animal model or strain is less sensitive to cardiac glycosides. - The duration of the study is insufficient for cardiotoxicity to develop. - The methods for detecting cardiotoxicity are not sensitive enough.
- Gradually increase the dose of Lanatoside C in pilot studies. - Review literature to confirm the suitability of the chosen animal model. - Extend the duration of Lanatoside C administration. - Employ more sensitive detection methods, such as serial echocardiography, electrocardiography (ECG), and measurement of cardiac biomarkers (e.g., troponins).
Inconsistent or highly variable cardiotoxicity results between animals in the same group.
- Inconsistent drug administration (e.g., incorrect volume, subcutaneous leakage of an intraperitoneal injection). - Biological variability among animals. - Differences in animal handling and stress levels.
- Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to improve statistical power. - Standardize all animal handling procedures and allow for an adequate acclimatization period before the start of the experiment.
Significant weight loss or signs of general distress in the Lanatoside C-treated group.
Lanatoside C can have systemic toxic effects, including gastrointestinal issues.
- Monitor animal body weight and general health daily. - Consider reducing the dose if systemic toxicity is observed without significant cardiotoxicity. - Provide supportive care, such as nutritional supplements, as per veterinary recommendations.
ECG abnormalities are observed, but echocardiography results are normal.
ECG changes can be an early indicator of cardiotoxicity, preceding structural changes detectable by echocardiography.
- Continue monitoring both ECG and echocardiography. The structural changes may develop over time. - Consider the ECG changes as a valid, early endpoint for cardiotoxicity.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of Lanatoside C-induced cardiotoxicity?
Lanatoside C, a cardiac glycoside, primarily inhibits the Na+/K+-ATPase pump in cardiomyocytes.[1] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger.[1][2] While this increase in calcium is responsible for the desired positive inotropic (increased contractility) effects at therapeutic doses, at toxic concentrations, it can lead to calcium overload, delayed afterdepolarizations, and various arrhythmias.[3]
2. Which animal models are suitable for studying Lanatoside C-induced cardiotoxicity?
Rodent models, such as rats and mice, are commonly used due to their availability, cost-effectiveness, and well-characterized cardiovascular physiology.[4][5] It is important to note that different species and even different strains can have varying sensitivities to cardiac glycosides.
3. What are the expected ECG changes with Lanatoside C toxicity?
4. How can I monitor cardiac function in my animal model?
Echocardiography: A non-invasive method to assess cardiac structure and function, including ejection fraction (EF) and fractional shortening (FS).[8][9]
Electrocardiography (ECG): To monitor heart rate and rhythm and detect arrhythmias.[7]
Invasive hemodynamics: For direct measurement of ventricular pressure and contractility (e.g., +dP/dt and -dP/dt).
Cardiac Biomarkers: Measurement of serum levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and brain natriuretic peptide (BNP) can indicate myocardial injury.[10]
5. What biochemical markers are indicative of Lanatoside C-induced cardiotoxicity?
Elevated levels of the following in serum or plasma are indicative of cardiac damage:
Cardiac Troponin I (cTnI) and Cardiac Troponin T (cTnT)[10]
7. Is there an antidote for Lanatoside C overdose in animal models?
Yes, digoxin-specific antibody fragments (e.g., DigiFab) can be effective in reversing Lanatoside C toxicity, as they can bind to and neutralize the glycoside.
Quantitative Data Summary
Table 1: In Vivo Dosing of Lanatoside C in Rodent Models (from anti-cancer studies)
Animal Model
Dose
Administration Route
Observed Effect
SCID Mice
2.5 mg/kg
Intraperitoneal
Delayed tumor growth
Nude Mice
40 mg/kg/day
Gavage
Inhibition of tumor growth
Note: These doses were used in anti-cancer studies and may need to be adjusted for cardiotoxicity studies. A thorough dose-finding study is recommended.
Table 2: Key Parameters for Assessing Cardiotoxicity
Parameter
Method of Measurement
Expected Change with Cardiotoxicity
Ejection Fraction (EF)
Echocardiography
Decrease
Fractional Shortening (FS)
Echocardiography
Decrease
Left Ventricular Internal Dimension (LVID) - Systole
Echocardiography
Increase
Left Ventricular Internal Dimension (LVID) - Diastole
Echocardiography
Increase
Heart Rate
ECG
Decrease (Bradycardia) or Increase (Tachyarrhythmias)
PR Interval
ECG
Prolongation
QRS Duration
ECG
Widening
QTc Interval
ECG
Prolongation
Cardiac Troponin I/T (cTnI/T)
Serum/Plasma Immunoassay
Increase
Brain Natriuretic Peptide (BNP)
Serum/Plasma Immunoassay
Increase
Experimental Protocols
Protocol 1: Induction of Lanatoside C Cardiotoxicity in Mice
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Dose Preparation: Prepare Lanatoside C solution in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or Cremophor EL to aid solubility). The final concentration should be such that the required dose can be administered in a volume of 5-10 ml/kg.
Dose-Ranging Study:
Divide a small number of animals into groups (n=3-5 per group).
Administer single intraperitoneal (IP) injections of escalating doses of Lanatoside C (e.g., 1, 2.5, 5, 10 mg/kg).
Monitor animals closely for signs of toxicity and mortality for at least 24-48 hours.
Based on the results, select a sub-lethal dose that is expected to induce cardiotoxicity for the main study.
Main Study:
Administer the selected dose of Lanatoside C or vehicle to the respective groups daily or on an alternate-day schedule for the desired study duration (e.g., 7, 14, or 28 days).
Monitor body weight and clinical signs of toxicity throughout the study.
Assessment of Cardiotoxicity:
Perform baseline and periodic echocardiography and ECG as described in Protocol 2.
At the end of the study, collect blood for biomarker analysis and harvest hearts for histopathology.
Protocol 2: Echocardiography for Cardiac Function Assessment in Mice
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance) delivered in oxygen.[9] Monitor the heart rate to ensure it is within an acceptable physiological range for the anesthetized state.[8]
Preparation: Remove the chest hair using a depilatory cream one day prior to imaging.[13] Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[8]
Image Acquisition:
Use a high-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz).
Parasternal Long-Axis (PLAX) View: Position the transducer along the long axis of the left ventricle to visualize the mitral and aortic valves.
Parasternal Short-Axis (SAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view. Acquire images at the level of the papillary muscles.
M-mode Imaging: From the SAX view, position the M-mode cursor perpendicular to the interventricular septum and the posterior wall of the left ventricle.[9]
Measurements: From the M-mode images, measure the following for at least three consecutive cardiac cycles:
Left ventricular internal dimension at diastole (LVIDd) and systole (LVIDs).
Interventricular septum thickness at diastole (IVSd) and systole (IVSs).
Posterior wall thickness at diastole (PWd) and systole (PWs).
Technical Support Center: Optimizing Lanatoside C and Radiation Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing Lanatoside C and radiation combination therapy. This resource provides troubleshooting guides...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing Lanatoside C and radiation combination therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which Lanatoside C radiosensitizes cancer cells?
Lanatoside C primarily enhances radiosensitivity by impairing DNA damage repair.[1][2][3][4] Specifically, it has been shown to suppress the recruitment of the DNA repair protein 53BP1 to the sites of DNA double-strand breaks induced by radiation.[1][3] This effect is linked to the disruption of the RNF8/RNF168-dependent ubiquitination pathway, which is crucial for the recruitment of 53BP1.[1][3] The sustained presence of unrepaired DNA damage, indicated by prolonged γ-H2AX foci formation, leads to increased cell death.[1][3][4]
2. In which cancer types has Lanatoside C shown radiosensitizing potential?
The most well-documented radiosensitizing effects of Lanatoside C are in colorectal cancer, particularly in the HCT116 cell line.[1][3][4] Studies have also suggested its potential as a radiosensitizer in other cancers, including HER2-positive models, due to its established anti-cancer activities in a wide range of cancer cell lines such as glioblastoma, lung, breast, liver, and prostate cancer.[2][5][6][7][8][9] However, direct quantitative data on radiosensitization (e.g., sensitizer enhancement ratios) in these other cancer types are still limited.
3. What is the optimal timing for Lanatoside C administration in relation to radiation exposure?
Based on preclinical studies, pre-treatment with Lanatoside C for a duration of 16 to 24 hours before irradiation has been shown to be effective in sensitizing cancer cells to radiation.[1] This pre-incubation period allows the drug to exert its molecular effects, such as inducing cell cycle arrest in the G2/M phase, which is a radiosensitive phase, and initiating the impairment of DNA damage repair pathways.[1] The optimal timing may vary between cell lines and experimental systems, so it is advisable to perform a time-course experiment to determine the most effective pre-treatment duration for your specific model.
4. Does the radiosensitizing effect of Lanatoside C vary between different cell lines of the same cancer type?
Yes, the radiosensitizing effect of Lanatoside C can be cell line-dependent. For instance, in colorectal cancer, Lanatoside C strongly enhances the radiosensitivity of HCT116 cells but not HT-29 cells.[1][4] This difference may be attributed to variations in the cellular response to Lanatoside C, such as the extent of G2/M cell cycle arrest.[1] Therefore, it is crucial to characterize the response of each cell line to Lanatoside C individually before conducting combination therapy experiments.
5. What are the known signaling pathways modulated by Lanatoside C that could contribute to its radiosensitizing effects?
Lanatoside C modulates several key signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and JAK/STAT pathways.[7] By inhibiting these pro-survival pathways, Lanatoside C can lower the threshold for radiation-induced cell death. The interplay between the inhibition of these pathways and the impairment of DNA damage repair likely contributes to the synergistic effect of the combination therapy.
Troubleshooting Guides
Issue
Possible Cause(s)
Recommended Solution(s)
Inconsistent results in clonogenic survival assays
1. Suboptimal Lanatoside C concentration or incubation time.2. Cell density too high or too low.3. Incomplete colony formation.4. Toxicity from the drug alone masking the radiosensitizing effect.
1. Perform a dose-response and time-course experiment for Lanatoside C alone to determine the optimal non-toxic to moderately toxic concentration and pre-incubation time.2. Optimize cell seeding density for each cell line to ensure the formation of distinct colonies (typically 200-2000 cells per 60 mm dish, depending on radiation dose and cell type).3. Extend the incubation period after irradiation (10-14 days is a common timeframe) to allow for adequate colony growth (>50 cells per colony).4. Always include a "drug-only" control group and normalize the survival fractions of the combination treatment groups to the survival fraction of the drug-only group.
Difficulty detecting sustained γ-H2AX foci after combination treatment
1. Inappropriate time points for analysis.2. Issues with antibody staining or signal detection.3. Cell line-specific rapid DNA repair.
1. Perform a time-course experiment for γ-H2AX foci formation and resolution after radiation alone and in combination with Lanatoside C. Key time points to check are 30 minutes, 1, 4, 8, and 24 hours post-irradiation.[1]2. Ensure the primary antibody for γ-H2AX is validated and used at the optimal concentration. Use a high-quality secondary antibody and appropriate mounting medium with DAPI. Optimize imaging settings to avoid signal saturation.3. Confirm that the chosen cell line is sensitive to Lanatoside C's effect on DNA damage repair. Consider using a positive control cell line like HCT116.[1]
High variability in in vivo tumor growth inhibition studies
1. Inconsistent tumor size at the start of treatment.2. Suboptimal dosing and scheduling of Lanatoside C and radiation.3. Toxicity leading to weight loss and reduced general health of the animals.
1. Start treatment when tumors reach a consistent, pre-determined size (e.g., 100-150 mm³).2. Based on existing protocols, a regimen of daily intraperitoneal injections of Lanatoside C (e.g., 6 mg/kg) for several days, with radiation administered on specific days, has shown efficacy.[1] The timing of drug administration relative to radiation (e.g., 6 hours prior) can be critical.3. Monitor animal weight and general health closely. If significant toxicity is observed, consider reducing the dose of Lanatoside C or the frequency of administration.
No significant downregulation of PI3K/AKT or other signaling proteins
1. Incorrect timing of sample collection.2. Low basal activity of the pathway in the chosen cell line.3. Issues with western blot protocol.
1. Activation of signaling pathways after irradiation can be transient. Collect cell lysates at various time points (e.g., 1, 4, 8, 24 hours) after the combined treatment to identify the optimal window for observing changes in protein phosphorylation.2. Select cell lines known to have dysregulated PI3K/AKT or other relevant pathways. Screen for basal levels of phosphorylated proteins before starting the experiment.3. Ensure efficient protein extraction, use fresh lysis buffer with phosphatase and protease inhibitors, and validate antibodies for specificity.
Data Presentation
Table 1: In Vitro Efficacy of Lanatoside C in Various Cancer Cell Lines
This assay is the gold standard for assessing the radiosensitizing effects of a compound.
Cell Seeding: Seed cells into 60 mm culture plates at a density that will result in 50-150 colonies per plate after treatment (this requires optimization for each cell line and radiation dose). Allow cells to attach for 24 hours.
Drug Treatment: Treat the cells with the desired concentration of Lanatoside C (e.g., 0.2 µM) or vehicle control (DMSO) for 16-24 hours.[1]
Irradiation: Irradiate the plates with a range of γ-radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.
Staining and Counting: Fix the colonies with ice-cold methanol and stain with 0.4% crystal violet in 20% ethanol.[1] Count colonies containing more than 50 cells.
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data on a semi-logarithmic graph. The sensitizer enhancement ratio (SER) or dose-modification factor (DMF) can be calculated to quantify the radiosensitizing effect.
2. Western Blot for DNA Damage and Signaling Pathways
This technique is used to assess the molecular effects of the combination therapy.
Treatment: Plate cells and treat with Lanatoside C and/or radiation as for the clonogenic assay.
Cell Lysis: At various time points after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., γ-H2AX, p-ATM, p-AKT, total AKT, β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
3. In Vivo Xenograft Tumor Model
This model is used to evaluate the efficacy of the combination therapy in a living organism.
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, Lanatoside C alone, radiation alone, Lanatoside C + radiation).
Drug and Radiation Administration: Administer Lanatoside C (e.g., 6 mg/kg) via intraperitoneal injection daily for a set period (e.g., 5 days).[1] Deliver a single or fractionated dose of localized radiation to the tumor.
Tumor Measurement and Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, western blot).
Mandatory Visualizations
Caption: General experimental workflow for evaluating Lanatoside C and radiation combination therapy.
Caption: Key signaling pathways affected by Lanatoside C and radiation combination therapy.
Lanatoside C Clinical Translation: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of Lanatoside C. The...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of Lanatoside C. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lanatoside C as an anti-cancer agent?
A1: Lanatoside C, a cardiac glycoside, exerts its anti-cancer effects through multiple mechanisms. Its primary target is the Na+/K+-ATPase pump on the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium and calcium, which can trigger apoptosis.[2] Beyond this, Lanatoside C has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways.[3][4] It also induces cell cycle arrest, primarily at the G2/M phase, and can trigger apoptosis through both caspase-dependent and -independent pathways.[5][6][7]
Q2: What is the rationale for repurposing Lanatoside C for cancer therapy?
A2: Lanatoside C is an FDA-approved drug for cardiac conditions, which means its safety profile in humans is already established to some extent.[5] This can potentially expedite the clinical development process for oncology indications.[3] Preclinical studies have demonstrated its potent anti-cancer activity across a wide range of cancer types, including prostate, cholangiocarcinoma, lung, breast, and liver cancers.[4][5][8] Its ability to modulate multiple critical signaling pathways suggests it could be effective as a monotherapy or in combination with other anti-cancer agents.[3]
Q3: How is Lanatoside C metabolized, and what are the implications for oral administration in preclinical models?
A3: After oral administration, Lanatoside C is substantially converted to digoxin and its metabolites in the gastrointestinal tract prior to absorption.[9] This conversion is thought to occur through a combination of acid hydrolysis and the action of intestinal bacteria.[9] This is a critical consideration for oral dosing in preclinical studies, as the observed in vivo effects may be attributable to digoxin rather than Lanatoside C itself. Concurrent administration of antacids, food, or anticholinergic therapies can also alter the absorption profile.[9]
Troubleshooting In Vitro Experiments
Q4: I am observing high variability in my cell viability (e.g., MTT, CCK-8) assay results. What could be the cause?
A4: High variability in cell viability assays can stem from several factors:
Compound Solubility: Lanatoside C is soluble in DMSO.[10] Ensure that your stock solution is fully dissolved and that the final DMSO concentration in your cell culture medium is consistent across all wells and does not exceed non-toxic levels (typically <0.1%).
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cells are evenly suspended before plating and that you are using a consistent seeding density.
Assay Incubation Time: The incubation time with the viability reagent (e.g., MTT) can affect the final absorbance reading. Use a consistent incubation time for all plates.
Drug Concentration Range: If your concentrations are too high or too low, you may be on the flat portions of the dose-response curve. Ensure you are using a range of concentrations that captures the full sigmoidal curve to accurately determine the IC50.
Q5: My Lanatoside C-treated cells are showing morphological changes suggestive of cell death, but my apoptosis assay (e.g., Annexin V/PI) results are not showing a significant increase in apoptosis. What could be happening?
A5: While Lanatoside C is known to induce apoptosis, it can also induce other forms of cell death, such as autophagy.[11] Consider the following:
Timing of Apoptosis: The peak of apoptosis may occur at a different time point than you are measuring. Perform a time-course experiment to identify the optimal time to assess apoptosis.
Induction of Autophagy: Lanatoside C has been shown to induce autophagy in colorectal cancer cells.[11] You can assess for autophagy by looking for the conversion of LC3-I to LC3-II by Western blot or by using fluorescently tagged LC3 to visualize autophagosomes.
Caspase-Independent Apoptosis: Lanatoside C can induce both caspase-dependent and -independent apoptosis.[6][7] If you are primarily measuring markers of caspase-dependent apoptosis, you may be missing a significant portion of the cell death. Consider assays that measure mitochondrial membrane potential (MMP) or the release of apoptosis-inducing factor (AIF).[7]
Troubleshooting In Vivo Experiments
Q6: I am having difficulty preparing a stable formulation of Lanatoside C for in vivo administration. What are some recommended vehicles?
A6: Lanatoside C has poor aqueous solubility, which presents a challenge for in vivo formulation. Here are some options that have been used or are commonly employed for similar compounds:
DMSO-based vehicles: A common approach is to dissolve Lanatoside C in DMSO and then dilute it with other vehicles. For intravenous (IV) injection, a formulation of 50% Cremophor EL and 50% DMSO has been used.[12] For oral gavage or intraperitoneal injection, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a standard option.[13][14]
Suspensions: For oral administration, Lanatoside C can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.[10]
Voluntary Oral Administration: To minimize stress from gavage, you can incorporate the drug into a palatable jelly for voluntary consumption by mice.[15][16]
Q7: My in vivo xenograft study is showing inconsistent tumor growth inhibition. What are some potential reasons?
A7: Inconsistent results in xenograft studies can be due to several factors:
Formulation Issues: If your formulation is not stable or the drug is not fully dissolved/suspended, the actual dose administered to each animal may vary. Ensure your formulation is homogenous before each administration.
Route of Administration: As mentioned, oral administration of Lanatoside C leads to its conversion to digoxin.[9] This can introduce variability. Intravenous or intraperitoneal administration may provide more consistent drug exposure.
Tumor Model: The sensitivity of different cancer cell lines to Lanatoside C varies.[17] Ensure that the cell line you are using is sensitive to the drug in vitro before starting an in vivo study. The tumor microenvironment can also influence drug response.
Pharmacokinetics: The half-life, clearance, and volume of distribution of Lanatoside C in your animal model will affect the dosing schedule required to maintain therapeutic concentrations. While detailed preclinical pharmacokinetic data for Lanatoside C is not widely published, understanding these parameters for similar cardiac glycosides can provide guidance.
Data Presentation
Table 1: In Vitro IC50 Values of Lanatoside C in Various Human Cancer Cell Lines
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol is adapted from commercially available kits and published studies.
Materials:
JC-1 dye
Cell culture medium
Assay Buffer (often provided in kits)
Flow cytometer or fluorescence microscope
Procedure:
Seed cells in a 6-well plate and allow them to adhere overnight.
Treat cells with Lanatoside C at the desired concentrations for the desired time. Include a positive control for MMP loss (e.g., CCCP) and a vehicle control (e.g., DMSO).
Prepare a JC-1 working solution by diluting the stock in cell culture medium (typically to a final concentration of 1-10 µM).
Remove the treatment medium from the cells and wash once with pre-warmed PBS.
Add the JC-1 working solution to each well and incubate at 37°C in a CO2 incubator for 15-30 minutes.
Aspirate the JC-1 solution and wash the cells with Assay Buffer.
Harvest the cells (e.g., by trypsinization) and centrifuge at a low speed (e.g., 400 x g) for 5 minutes.
Resuspend the cell pellet in Assay Buffer.
Analyze immediately by flow cytometry. Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).
Protocol 2: Western Blot for STAT3 and Phospho-STAT3
This protocol provides a general workflow for assessing protein expression changes.
Materials:
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
Laemmli sample buffer
SDS-PAGE gels and running buffer
Transfer buffer and PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate.
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a membrane.
Block the membrane for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., overnight at 4°C).
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply the chemiluminescent substrate.
Image the blot using a chemiluminescence detection system.
Mandatory Visualizations
Caption: Key signaling pathways modulated by Lanatoside C in cancer cells.
Caption: Experimental workflow for Lanatoside C research with troubleshooting points.
Challenges in Clinical Translation
Q8: What are the major hurdles in translating preclinical Lanatoside C research to clinical trials for cancer?
A8: The primary challenges include:
Therapeutic Window: Lanatoside C has a narrow therapeutic index, and its use is associated with cardiotoxicity at higher doses. Determining a dose that is effective against cancer while minimizing cardiac side effects is a major challenge.
Pharmacokinetics: The conversion of oral Lanatoside C to digoxin complicates its pharmacokinetic profile.[9] Understanding the exposure-response relationship for both Lanatoside C and its metabolites in cancer patients is crucial.
Patient Selection: Not all tumors will be sensitive to Lanatoside C. Identifying predictive biomarkers to select patients most likely to respond is a critical need.[3] The expression levels of different Na+/K+-ATPase subunits, such as ATP1B3, have been suggested as potential biomarkers for sensitivity to cardiac glycosides.[19][20]
Clinical Trial Design: Designing clinical trials for a repurposed drug with a known toxicity profile requires careful consideration of the starting dose, dose-escalation strategy, and monitoring for cardiac adverse events.[21] Combination therapies also need to be carefully designed to avoid overlapping toxicities.
Q9: Are there any potential biomarkers to predict patient response to Lanatoside C?
A9: While no definitive predictive biomarkers have been clinically validated for Lanatoside C in cancer, preclinical evidence suggests that the expression levels of the Na+/K+-ATPase subunits could be important.[1] Different isoforms of the alpha subunit (e.g., α1, α2, α3) have varying affinities for cardiac glycosides, and their expression can differ between tissues and tumor types.[20] For example, ATP1B3 has been proposed as a possible biomarker for the personalized treatment of ERα-expressing breast cancers with cardiac glycosides.[19] Further research is needed to validate these potential biomarkers and to explore others that may predict efficacy.
Q10: How should cardiotoxicity be monitored in future clinical trials of Lanatoside C for cancer?
A10: Given the known cardiotoxic potential of cardiac glycosides, rigorous monitoring is essential. This should include:
Baseline Cardiac Assessment: All patients should have a thorough baseline cardiac evaluation, including an electrocardiogram (ECG) and echocardiogram.
Regular Monitoring: Regular ECGs and echocardiograms should be performed throughout the trial to monitor for any changes in cardiac function.
Biomarker Monitoring: Blood levels of cardiac biomarkers such as troponin and brain natriuretic peptide (BNP) should be monitored. An early rise in these biomarkers can be predictive of later cardiac dysfunction.
Electrolyte Monitoring: Serum potassium levels should be closely monitored, as imbalances can exacerbate the cardiotoxicity of cardiac glycosides.
By addressing these frequently asked questions and troubleshooting common experimental issues, this technical support center aims to facilitate the successful clinical translation of Lanatoside C research for the treatment of cancer.
avoiding common pitfalls in Lanatoside C in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during in vivo studies...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during in vivo studies with Lanatoside C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lanatoside C's anti-cancer effects?
A1: Lanatoside C, a cardiac glycoside, primarily exerts its anti-cancer effects by inhibiting the Na+/K+-ATPase pump.[1] This disruption of ion balance leads to a cascade of downstream events, including the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. Key pathways affected include the Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, and JAK/STAT signaling cascades.[1] Furthermore, Lanatoside C has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.
Q2: What are the appropriate storage and handling conditions for Lanatoside C?
A2: For long-term storage, Lanatoside C powder should be kept at -20°C for up to 3 years. When in a solvent, it should be stored at -80°C for up to one year. It is crucial to avoid repeated freeze-thaw cycles.
Q3: What are some common vehicles used for formulating Lanatoside C for in vivo studies?
A3: Common vehicles for in vivo administration of Lanatoside C include:
A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]
A solution of 50% Cremophor EL and 50% DMSO.
Corn oil can also be used, particularly for oral administration.
It is recommended to prepare working solutions fresh for immediate use.[2]
Q4: How is Lanatoside C metabolized in vivo, and how might this affect experimental outcomes?
A4: When administered orally, Lanatoside C can be converted to digoxin in the gastrointestinal tract through acid hydrolysis and the action of gut bacteria. This conversion can influence the pharmacokinetic profile and the observed biological effects. Researchers should be aware of this metabolic conversion when designing and interpreting oral administration studies.
Troubleshooting Guide
Problem 1: Inconsistent or lack of efficacy in in vivo tumor models.
Potential Cause
Troubleshooting Step
Poor Bioavailability (Oral Administration)
Lanatoside C is known to be converted to digoxin in the gut, which can alter its absorption and activity. Consider alternative administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass gastrointestinal metabolism.
Inadequate Dosing
The effective dose of Lanatoside C can vary significantly between different cancer models and administration routes. A dose-ranging study is highly recommended to determine the optimal therapeutic dose for your specific model. Refer to the quantitative data table below for reported effective doses in various studies.
Suboptimal Formulation
Lanatoside C has poor water solubility. Ensure the compound is fully dissolved in an appropriate vehicle. Sonication may be required to aid dissolution.[2] If precipitation is observed, consider adjusting the vehicle composition.
Compound Stability
Prepare Lanatoside C formulations fresh before each administration. The stability of the compound in the chosen vehicle over the course of the experiment should be confirmed.
Problem 2: Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy).
Potential Cause
Troubleshooting Step
High Dosage
Cardiac glycosides have a narrow therapeutic index. The administered dose may be too high, leading to systemic toxicity. Reduce the dosage and/or the frequency of administration. Closely monitor animal weight and overall health. In some studies, a dose of 40 mg/kg via gavage was well-tolerated without significant weight loss.[3]
Vehicle Toxicity
The vehicle itself may be causing adverse effects. Include a vehicle-only control group to assess the tolerability of the formulation. If the vehicle is suspected to be the issue, explore alternative, less toxic vehicle options.
Off-Target Effects
While Lanatoside C's primary target is the Na+/K+-ATPase, off-target effects can occur. Monitor for signs of cardiac toxicity, a known side effect of cardiac glycosides. This can include changes in heart rate and rhythm.
Problem 3: Difficulty in translating in vitro findings to in vivo models.
Potential Cause
Troubleshooting Step
Pharmacokinetic Differences
The concentration of Lanatoside C that is effective in vitro may not be achievable or sustainable in vivo due to metabolism, distribution, and excretion. Conduct pharmacokinetic studies to understand the drug's profile in your animal model.
Tumor Microenvironment
The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. This can influence drug penetration and efficacy. Consider using more complex in vitro models, such as 3D spheroids, to better mimic in vivo conditions before moving to animal studies.
Data Presentation
Table 1: Summary of In Vivo Lanatoside C Studies
Animal Model
Cancer Type
Administration Route
Dosage
Vehicle
Key Findings
Athymic nude mice
Cholangiocarcinoma (HuCCT-1 xenograft)
Oral Gavage
40 mg/kg/day
PBS with DMSO
Significantly reduced tumor volume and weight. Well-tolerated with no significant weight loss over 42 days.[3]
SCID mice
Hepatocellular Carcinoma (Hep3B xenograft)
Intraperitoneal (IP)
2.5 mg/kg
50% Cremophor EL, 50% DMSO
Dramatically decreased tumor volume and delayed tumor growth without obvious body weight loss.
Experimental Protocols
1. Xenograft Tumor Model Protocol
Cell Culture: Culture human cancer cells (e.g., HuCCT-1) in appropriate media and conditions.
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of serum-free medium into the right flank of each mouse.
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 5 mm³).
Randomization: Randomly divide mice into control and treatment groups.
Treatment Administration:
Control Group: Administer the vehicle solution (e.g., 100 µL PBS with the same percentage of DMSO as the treatment group) daily via oral gavage.
Lanatoside C Group: Administer Lanatoside C at the desired concentration (e.g., 40 mg/kg) in the vehicle solution daily via oral gavage.[3]
Data Collection:
Measure tumor dimensions (length and width) with calipers twice a week and calculate tumor volume using the formula: V = 0.5 x L x W².
Monitor the body weight of the mice twice a week as an indicator of toxicity.
Endpoint: Continue the experiment for a predetermined period (e.g., 42 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[3]
2. Preparation of Lanatoside C for Oral Gavage
Stock Solution: Prepare a concentrated stock solution of Lanatoside C in DMSO.
Working Solution: On the day of administration, dilute the stock solution with sterile PBS to the final desired concentration for dosing (e.g., to achieve a 40 mg/kg dose in a 100 µL administration volume). Ensure the final concentration of DMSO is consistent across all groups and is at a non-toxic level.
Visualizations
Caption: General workflow for in vivo studies of Lanatoside C.
Caption: Signaling pathways affected by Lanatoside C.
Lanatoside C vs. Digoxin: A Comparative Analysis in Congestive Heart Failure Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Lanatoside C and Digoxin, two cardiac glycosides historically used in the management of conge...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Lanatoside C and Digoxin, two cardiac glycosides historically used in the management of congestive heart failure. This document synthesizes available data to offer an objective performance comparison, supported by experimental context and mechanistic insights.
Introduction
Lanatoside C and Digoxin are cardiac glycosides derived from the foxglove plant, Digitalis lanata.[1][2] Both have been employed in the treatment of congestive heart failure and cardiac arrhythmias.[3] Historically, Lanatoside C was used more frequently, but clinical practice has largely transitioned to Digoxin, which is metabolically derived from Lanatoside C.[2][4] Consequently, direct, modern, head-to-head comparative studies in congestive heart failure models are scarce. This guide compiles historical data and findings from separate studies to provide a comparative overview.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism of action for both Lanatoside C and Digoxin is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[2][5][6] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a net increase in intracellular calcium. This rise in cytoplasmic calcium enhances the contractility of the cardiac muscle, which is the basis for their inotropic effect in treating heart failure.[6]
Caption: Shared signaling pathway of Lanatoside C and Digoxin.
Data Presentation: Comparative Tables
The following tables summarize the available quantitative data for Lanatoside C and Digoxin. It is important to note that much of this data is not from direct head-to-head comparative trials but is compiled from individual studies.
Due to the historical nature of most comparative studies, detailed modern experimental protocols are not available. The following is a representative protocol for evaluating the efficacy of a cardiac glycoside in a congestive heart failure model, based on historical approaches and current understanding.
Objective: To determine the effect of a cardiac glycoside on cardiac function in a preclinical model of congestive heart failure.
Model: Anesthetized canine model with experimentally induced heart failure (e.g., by rapid ventricular pacing).
Materials:
Lanatoside C or Digoxin for intravenous administration
Anesthetic agents
Surgical equipment for catheterization
Cardiac output measurement system (e.g., thermodilution)
Pressure transducers for measuring intracardiac and arterial pressures
Electrocardiogram (ECG) monitor
Procedure:
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia. Surgically expose and catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
Induction of Heart Failure: Induce congestive heart failure, for example, by a period of rapid ventricular pacing.
Baseline Measurements: After induction of heart failure, record baseline hemodynamic parameters, including heart rate, arterial blood pressure, right atrial pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output.
Drug Administration: Administer a therapeutic dose of Lanatoside C or Digoxin intravenously.
Post-treatment Monitoring: Continuously monitor ECG and record hemodynamic parameters at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-administration.
Data Analysis: Compare the pre- and post-treatment hemodynamic parameters to evaluate the drug's effect on cardiac function.
Caption: Representative experimental workflow.
Summary
Both Lanatoside C and Digoxin are cardiac glycosides that increase myocardial contractility through the inhibition of Na+/K+-ATPase. While historically both were used for congestive heart failure, Digoxin is the predominantly used compound in current clinical practice. Direct comparative data is limited, but available information suggests a shared mechanism of action. The pharmacokinetic profile of Digoxin is better characterized. Clinical studies on Digoxin have shown a reduction in hospitalizations for heart failure but no significant impact on overall mortality.[10][11][12] Further research would be required to fully elucidate the comparative efficacy and safety profile of Lanatoside C using modern experimental models and methodologies.
Lanatoside C and STAT3 Inhibition: A Comparative Analysis for Researchers
For Immediate Release This guide provides a comprehensive comparison of Lanatoside C's effect on Signal Transducer and Activator of Transcription 3 (STAT3) inhibition, benchmarked against other known STAT3 inhibitors. De...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comprehensive comparison of Lanatoside C's effect on Signal Transducer and Activator of Transcription 3 (STAT3) inhibition, benchmarked against other known STAT3 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways.
Introduction to STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Lanatoside C, a cardiac glycoside, has emerged as a potent anticancer agent with demonstrated effects on the STAT3 signaling pathway. This guide evaluates the evidence for Lanatoside C as a STAT3 inhibitor and compares its performance with other established small molecule inhibitors.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for Lanatoside C and other well-characterized STAT3 inhibitors. It is important to note that the primary mechanism of Lanatoside C appears to be the downregulation of STAT3 protein expression, whereas other inhibitors directly target STAT3 phosphorylation or dimerization.
Table 1: Cytotoxicity of Lanatoside C in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
Reference
HuCCT-1
Cholangiocarcinoma
Not explicitly stated, but effective at nanomolar concentrations
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the effect of Lanatoside C on STAT3.
Cell Viability Assay (CCK-8/MTT)
Cell Seeding: Cancer cells (e.g., HuCCT-1, TFK-1, PC-3, DU145) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight.
Treatment: Cells are treated with varying concentrations of Lanatoside C (or other inhibitors) for 24, 48, or 72 hours.
Reagent Addition: After the incubation period, 10 µL of CCK-8 or MTT solution is added to each well.
Incubation: The plates are incubated for 1-4 hours at 37°C.
Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for STAT3 Expression
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 10-12% gel.
Transfer: The separated proteins are transferred to a PVDF membrane.
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
Antibody Incubation: The membrane is incubated with a primary antibody against STAT3 (and p-STAT3 if applicable) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Luciferase Reporter Assay for STAT3 Transcriptional Activity
Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
Treatment: After 24 hours, the transfected cells are treated with Lanatoside C or other inhibitors, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).
Cell Lysis: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: STAT3 Signaling Pathway and the inhibitory effect of Lanatoside C.
Lanatoside C vs. Digitoxin: A Comparative Analysis of Apoptosis Induction
A Guide for Researchers in Oncology and Drug Development Cardiac glycosides, a class of naturally derived compounds historically used for treating cardiac conditions, are gaining significant attention for their potent an...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers in Oncology and Drug Development
Cardiac glycosides, a class of naturally derived compounds historically used for treating cardiac conditions, are gaining significant attention for their potent anti-cancer properties. Among these, Lanatoside C and Digitoxin have emerged as promising candidates due to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This guide provides a comparative analysis of their apoptotic effects, supported by experimental data and detailed methodologies for researchers.
Data Presentation: Comparative Efficacy
The cytotoxic effects of Lanatoside C and Digitoxin, quantified by the half-maximal inhibitory concentration (IC50), demonstrate their potency against a range of cancer cell lines. Lower IC50 values indicate greater potency.
Note: The efficacy of these compounds can vary significantly based on the cancer cell type and experimental conditions.
Signaling Pathways of Apoptosis Induction
While both Lanatoside C and Digitoxin are cardiac glycosides, they trigger apoptosis through distinct and overlapping signaling pathways.
Lanatoside C: A Multi-Pathway Approach
Lanatoside C induces apoptosis by modulating several key signaling cascades. It has been shown to inhibit the proliferation of cancer cells and trigger cell cycle arrest, often at the G2/M phase[1][4][5]. Its pro-apoptotic activity involves both intrinsic (mitochondrial) and extrinsic pathways.
Key mechanisms include:
Inhibition of STAT3 and PI3K/AKT/mTOR Pathways : Lanatoside C can downregulate the protein expression of STAT3 and inhibit the PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation[1][4][6].
Induction of Oxidative Stress : The compound causes an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential[4][6].
Modulation of Bcl-2 Family Proteins : It increases the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL[6][7].
Caspase Activation : Lanatoside C treatment leads to the activation of initiator caspase-9 and executioner caspase-3, key enzymes that dismantle the cell during apoptosis[6][8].
PKCδ Activation : In hepatocellular carcinoma cells, Lanatoside C activates Protein Kinase C delta (PKCδ), which contributes to apoptosis and negatively regulates the AKT/mTOR pathway[8][9][10].
Caspase-Independent Apoptosis : It can also trigger the translocation of apoptosis-inducing factor (AIF) into the nucleus, initiating a caspase-independent cell death pathway[9][10].
Caption: Lanatoside C apoptosis signaling pathway.
Digitoxin: Targeting Transcription and Kinase Networks
Digitoxin's cytotoxic action is also multifaceted, with a notable impact on the transcription of key survival genes and the activation of specific kinase pathways.
Key mechanisms include:
Inhibition of c-MYC Expression : A primary mechanism of Digitoxin is the suppression of the proto-oncogene c-MYC. It achieves this by reducing the binding of the transcription factor NFAT (nuclear factor of activated T-cells) to the c-MYC promoter[11][12]. The subsequent loss of c-MYC expression is a direct trigger for apoptosis.
Caspase-Mediated Feedback Loop : The apoptotic process activated by Digitoxin includes the activation of caspase-3, which in turn can cleave and inactivate NFAT isoforms, creating a feedback loop that reinforces the suppression of c-MYC[11].
Kinase Signaling Modulation : Digitoxin-induced cytotoxicity is mediated through distinct kinase signaling networks, including EGFR, Src, and MAP kinases[13]. It can also suppress the pro-survival PI3K/Akt signaling pathway in certain cancer cells[14].
Induction of Intrinsic Apoptosis : The drug prompts an oxidant stress response, leading to the activation of the intrinsic mitochondrial pathway through caspase-9 and caspase-3 activation[12]. It also alters the Bax/Bcl-2 ratio to favor apoptosis[15].
Caption: Digitoxin apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the apoptosis-inducing effects of Lanatoside C and Digitoxin.
Caption: General experimental workflow.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product[16].
Protocol:
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment : Treat the cells with various concentrations of Lanatoside C or Digitoxin. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form[17].
Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading : Measure the absorbance at a wavelength of 490-570 nm using a microplate reader[17][18].
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells[19].
Protocol:
Cell Treatment : Culture 1-5 x 10⁵ cells in 6-well plates and treat with the desired concentrations of Lanatoside C or Digitoxin[13].
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize and then wash with serum-containing media before combining with the supernatant[19]. Centrifuge the cell suspension.
Washing : Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Annexin V Binding Buffer.
Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.
Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) by flow cytometry[19].
Viable cells : Annexin V-negative and PI-negative.
Early apoptotic cells : Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
Protein Analysis: Western Blot for Caspase Activation
Western blotting is used to detect the cleavage of caspases, a hallmark of apoptosis. Caspases are synthesized as inactive zymogens (pro-caspases) and are proteolytically cleaved into active subunits upon apoptosis induction[20][21]. This method visualizes the decrease of the pro-caspase form and the appearance of the cleaved, active form.
Protocol:
Protein Extraction : After treatment, wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., anti-Caspase-3, anti-Caspase-9) overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved fragments.
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection : After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase fragment and a decrease in the pro-caspase band indicate apoptosis activation[22].
The Role of PKCδ in Lanatoside C-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the pivotal role of Protein Kinase C delta (PKCδ) in the apoptotic effects induced by Lanatoside C, a cardia...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pivotal role of Protein Kinase C delta (PKCδ) in the apoptotic effects induced by Lanatoside C, a cardiac glycoside with demonstrated anticancer properties. Experimental data is presented to objectively compare cellular responses to Lanatoside C in the presence and absence of PKCδ modulation, offering a clear perspective on its mechanism of action. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts in this area.
Comparative Analysis of Lanatoside C-Induced Apoptosis
Lanatoside C has been identified as a potent inducer of apoptosis in various cancer cell lines, with a particularly well-elucidated mechanism in human hepatocellular carcinoma (HCC).[1][2][3] The following tables summarize the quantitative data from key experiments demonstrating the central role of PKCδ in this process.
Table 1: Effect of PKCδ Inhibition on Lanatoside C-Induced Cell Death in Hep3B Cells
Treatment
Sub-G1 Population (% of cells)
Inhibition of Apoptosis (%)
Control (DMSO)
~5%
N/A
Lanatoside C (0.6 µM)
~35%
N/A
Lanatoside C + Ro318220 (pan-PKC inhibitor)
~30%
~14%
Lanatoside C + Gö6983 (classical PKC inhibitor)
~32%
~9%
Lanatoside C + Rottlerin (PKCδ inhibitor)
~15%
~57%
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[4] This table clearly indicates that the specific inhibition of PKCδ with Rottlerin significantly reverses Lanatoside C-induced apoptosis, highlighting the critical role of this specific PKC isoform.
Table 2: Impact of PKCδ Knockdown on Lanatoside C-Induced Effects in HCC Cells
Cell Line
Treatment
Relative Cell Viability (%)
Reversal of Lanatoside C Effect (%)
Hep3B
Lanatoside C (0.6 µM) + Control siRNA
~40%
N/A
Hep3B
Lanatoside C (0.6 µM) + PKCδ siRNA
~75%
~58%
HA22T
Lanatoside C (0.6 µM) + Control siRNA
~50%
N/A
HA22T
Lanatoside C (0.6 µM) + PKCδ siRNA
~85%
~70%
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[4] Knockdown of PKCδ using siRNA further confirms that the cytotoxic effects of Lanatoside C are largely dependent on the presence and activation of PKCδ.
The Lanatoside C-PKCδ Signaling Pathway
Lanatoside C initiates a signaling cascade that leads to apoptosis through the activation of PKCδ. This pathway involves the phosphorylation of PKCδ, its translocation to the cell membrane, and the subsequent modulation of downstream targets, including the Akt/mTOR pathway.[1][2][5]
Lanatoside C-induced apoptotic signaling pathway via PKCδ activation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to establish the role of PKCδ in Lanatoside C-induced apoptosis.
Cell Viability Assay (MTT Assay)
Cell Seeding : Plate hepatocellular carcinoma cells (e.g., Hep3B, HA22T) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
Treatment : Treat the cells with varying concentrations of Lanatoside C (e.g., 0.1 to 1.0 µM) and/or PKCδ inhibitors (e.g., Rottlerin) for the desired duration (e.g., 24, 48, 72 hours).
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization : Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis (Flow Cytometry with PI Staining)
Cell Culture and Treatment : Grow cells to 70-80% confluency and treat with Lanatoside C and/or inhibitors as required.
Cell Harvesting : Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
Flow Cytometry : Analyze the stained cells using a flow cytometer (e.g., FACScan). The sub-G1 peak, which represents apoptotic cells with fragmented DNA, is quantified.
Western Blot Analysis for Protein Phosphorylation
Protein Extraction : Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting :
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-PKCδ (Thr505), anti-PKCδ, anti-p-Akt, anti-Akt, anti-β-actin).
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of a PKCδ inhibitor on the effects of Lanatoside C.
Workflow for assessing the impact of a PKCδ inhibitor on Lanatoside C.
Alternative Signaling Pathways
While the evidence strongly supports PKCδ as a primary mediator of Lanatoside C-induced apoptosis in HCC, it is important to note that this cardiac glycoside can influence other signaling pathways in different cancer contexts.[3] These include:
The activation of these alternative pathways suggests that the anticancer effects of Lanatoside C may be cell-type specific. However, the direct and functionally validated link between Lanatoside C and PKCδ activation provides a robust framework for understanding its apoptotic mechanism, particularly in hepatocellular carcinoma. Further research into the interplay between these pathways could yield valuable insights for targeted cancer therapy.
Validating the Synergistic Effects of Lanatoside C with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The repurposing of existing drugs with established safety profiles presents a promising and expedited avenue for novel cancer therapies. Lanatoside C, a car...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with established safety profiles presents a promising and expedited avenue for novel cancer therapies. Lanatoside C, a cardiac glycoside traditionally used for heart conditions, has emerged as a compelling candidate for oncology due to its demonstrated anticancer properties.[1] Preclinical evidence suggests that Lanatoside C can function both as a monotherapy and in combination regimens, potentially enhancing the efficacy of conventional chemotherapies.[1] This guide provides a comparative analysis of the synergistic effects of Lanatoside C with various chemotherapy drugs, supported by experimental data and detailed methodologies to aid researchers in this field.
In Vitro Synergistic Effects of Lanatoside C with Chemotherapy Drugs
The synergy of Lanatoside C with common chemotherapeutic agents has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) for Lanatoside C and its combination partners has been determined, and synergy is often quantified using the Combination Index (CI) calculated by the Chou-Talalay method, where CI < 1 indicates synergy.
A study assessing the synergistic potential of Lanatoside C with doxorubicin and paclitaxel in the triple-negative breast cancer cell line HCC1806 provides foundational data. While the study confirmed synergy using the Zero-Interaction Potency (ZIP) score (a score > 10 indicates synergy), specific Combination Index (CI) values and IC50 values for the combinations were not detailed in the available literature.[2]
Table 1: In Vitro Efficacy of Lanatoside C and Chemotherapy Drugs as Single Agents
Preclinical animal studies have demonstrated the potent antitumor activity of Lanatoside C.[1] In vivo experiments have shown significant tumor growth inhibition and improved survival outcomes, supporting the translational potential of this cardiac glycoside.[1]
One study investigated the in vivo efficacy of Lanatoside C in a cholangiocarcinoma xenograft model, where it inhibited tumor growth without causing toxic effects on normal cells.[4] Another study on colorectal cancer xenografts showed that while Lanatoside C alone did not significantly inhibit tumor growth, it improved the efficacy of radiotherapy.[3] In a non-small cell lung cancer xenograft model, Lanatoside C efficiently inhibited the growth of tumors and reduced their size and weight.[5]
While these studies highlight the in vivo potential of Lanatoside C, published data on its synergistic effects when combined with traditional chemotherapy drugs in animal models is currently limited. Further in vivo studies are crucial to validate the in vitro findings and to determine optimal dosing and treatment schedules for combination therapies.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to validate the synergistic effects of Lanatoside C with chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of drugs on cancer cells and for calculating IC50 values.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Drug Treatment: Treat the cells with various concentrations of Lanatoside C, the chemotherapy drug, or the combination of both. Include a vehicle-treated control group.
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment.
Combination Index (CI) Calculation (Chou-Talalay Method)
The CI method is used to quantitatively determine the nature of the interaction between two drugs.
Protocol:
Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a constant ratio of the two drugs (e.g., based on their IC50 ratio).
Data Acquisition: Perform a cell viability assay with the drug combination at various concentrations.
Data Analysis: Use software like CompuSyn to calculate the CI values based on the dose-effect data. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6][7]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by drug treatments.
Protocol:
Cell Treatment: Treat cancer cells with Lanatoside C, the chemotherapy drug, or the combination at their respective IC50 concentrations for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the molecular mechanisms underlying the synergistic effects of drug combinations by examining changes in key signaling proteins.
Protocol:
Protein Extraction: Treat cells with the drug combinations and then lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK pathways).
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Analyze the band intensities to determine changes in protein expression and phosphorylation status.[9][10][11][12]
Signaling Pathways and Experimental Workflows
The synergistic effects of Lanatoside C with chemotherapy drugs are believed to be mediated through the modulation of various signaling pathways crucial for cancer cell survival and proliferation. Lanatoside C has been shown to impact pathways such as PI3K/Akt/mTOR and MAPK.[1][13] The following diagrams illustrate the general experimental workflow for validating synergy and a simplified representation of the signaling pathways potentially involved.
Caption: Experimental workflow for validating Lanatoside C synergy.
Caption: Potential signaling pathways modulated by Lanatoside C.
Conclusion
The available preclinical data strongly suggests that Lanatoside C has significant potential as a synergistic partner for conventional chemotherapy drugs. Its ability to inhibit key cancer cell survival pathways provides a strong rationale for its use in combination therapies. However, to advance this promising agent towards clinical application, further rigorous investigation is required. Specifically, studies providing quantitative measures of synergy, such as Combination Index values, across a broader range of cancer types and chemotherapy combinations are essential. Furthermore, comprehensive in vivo studies are needed to establish the efficacy and safety of these combinations in a preclinical setting. The experimental protocols and conceptual frameworks provided in this guide are intended to support the research community in undertaking these critical next steps.
A Comparative Analysis of Serum Concentrations: Digoxin vs. Lanatoside C Following Oral Administration
A Comprehensive Guide for Researchers and Drug Development Professionals This guide provides a detailed comparison of the serum concentration profiles of two cardiac glycosides, Digoxin and Lanatoside C, after oral admin...
Author: BenchChem Technical Support Team. Date: November 2025
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the serum concentration profiles of two cardiac glycosides, Digoxin and Lanatoside C, after oral administration. The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacology.
Executive Summary
A direct comparison of the serum concentrations of orally administered Digoxin and Lanatoside C reveals a crucial metabolic relationship: Lanatoside C is substantially converted into Digoxin within the gastrointestinal tract prior to absorption. Consequently, the primary active compound and its metabolites found in the serum are largely identical for both drugs. This guide elucidates this metabolic pathway and presents the pharmacokinetic profile of Digoxin as the key determinant of the therapeutic and toxic effects following the oral administration of either compound.
Pharmacokinetic Profile
Following oral administration, Lanatoside C undergoes metabolic conversion to Digoxin. Studies have shown that a significant portion of Lanatoside C is transformed into Digoxin and its metabolites in the gut[1]. One study reported that, on average, 74% of the measured radioactivity in plasma samples after the administration of radiolabeled Lanatoside C was attributable to Digoxin and its metabolites, with minimal to no Lanatoside C detected in the majority of samples[1]. Therefore, the pharmacokinetic parameters of orally administered Digoxin are largely representative of the systemic exposure following the oral intake of Lanatoside C.
The table below summarizes the key pharmacokinetic parameters of Digoxin after oral administration.
The determination of serum concentrations of Digoxin and its metabolites is typically conducted using radioimmunoassay (RIA) or enzyme immunoassay (EIA) methods. A general experimental protocol for such a study is outlined below.
Protocol: Determination of Serum Digoxin Concentrations
Subject Population: A cohort of healthy volunteers or patients, with informed consent, is selected. Baseline characteristics such as age, weight, and renal function are recorded.
Drug Administration: A single oral dose of Digoxin or Lanatoside C is administered to the subjects. For crossover studies, a washout period is implemented between drug administrations.
Blood Sampling: Venous blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
Serum Separation: Blood samples are centrifuged to separate the serum, which is then stored at -20°C or lower until analysis.
Sample Analysis: Serum concentrations of Digoxin and its metabolites are quantified using a validated immunoassay method.
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.
Visualizing the Pathways
To better understand the metabolic fate and mechanism of action, the following diagrams illustrate the conversion of Lanatoside C to Digoxin and the subsequent cellular signaling pathway.
Metabolic conversion of Lanatoside C to Digoxin.
Signaling pathway of Digoxin in a cardiac myocyte.
Conclusion
The oral administration of Lanatoside C effectively serves as a prodrug for Digoxin, with the latter being the primary pharmacologically active agent detected in the serum. Therefore, the assessment of serum concentrations and the understanding of the therapeutic and toxic profiles of orally administered Lanatoside C should be based on the well-established pharmacokinetics of Digoxin. This understanding is critical for accurate dosing, therapeutic monitoring, and the development of new cardiac glycoside-based therapies.
A Comparative Analysis of the Anti-inflammatory Responses of Lanatoside C and Digoxin
For Researchers, Scientists, and Drug Development Professionals Introduction Lanatoside C and Digoxin are well-characterized cardiac glycosides, a class of naturally derived compounds historically used in the management...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanatoside C and Digoxin are well-characterized cardiac glycosides, a class of naturally derived compounds historically used in the management of heart failure and cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced myocardial contractility. Beyond their cardiotonic effects, a growing body of evidence has illuminated the immunomodulatory and anti-inflammatory properties of these compounds. This guide provides a comprehensive comparison of the anti-inflammatory responses elicited by Lanatoside C and Digoxin, supported by experimental data to inform researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biological activities of Lanatoside C and Digoxin related to their anti-inflammatory and cytotoxic effects.
This protocol is based on immunofluorescence microscopy to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Cell Culture and Treatment:
Human brain vascular pericytes are cultured on collagen-coated glass coverslips in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
Cells are pre-treated with Lanatoside C (1 µM) or Digoxin (100 nM) for 24 hours.
Following pre-treatment, cells are stimulated with human recombinant IL-1β (10 ng/mL) for 1 hour to induce NF-κB activation.
Immunofluorescence Staining:
Cells are fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 for 10 minutes.
Non-specific binding is blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.
Cells are incubated with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.
Nuclei are counterstained with DAPI.
Image Acquisition and Analysis:
Images are captured using a fluorescence microscope.
The percentage of cells showing nuclear translocation of p65 is quantified by counting at least 100 cells per condition in multiple random fields.
Cytokine Secretion Assay (ELISA)
This protocol describes the measurement of secreted pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Cell Culture and Stimulation:
THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.
Differentiated macrophages are treated with various concentrations of Lanatoside C or Digoxin for a specified pre-incubation period (e.g., 1 hour).
Cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a defined period (e.g., 4-24 hours) to induce cytokine production.
ELISA Procedure:
Cell culture supernatants are collected and centrifuged to remove cellular debris.
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1β) overnight at 4°C.
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).
Samples and a standard curve of the recombinant cytokine are added to the wells and incubated for 2 hours at room temperature.
After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.
The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2N H2SO4).
The absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
NLRP3 Inflammasome Activation Assay
This protocol details the assessment of NLRP3 inflammasome activation by measuring the release of active caspase-1 and IL-1β.
Cell Culture and Priming:
THP-1 cells are differentiated into macrophages with PMA as described above.
The cells are primed with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
Inflammasome Activation and Treatment:
After priming, the cells are treated with a range of concentrations of Lanatoside C or Digoxin for 4 hours.
Measurement of IL-1β Release:
The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified by ELISA as described in the previous protocol.
Western Blot for Active Caspase-1:
Proteins in the cell culture supernatant are precipitated using trichloroacetic acid (TCA).
The protein pellet is washed with acetone and resuspended in Laemmli sample buffer.
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane is blocked and then incubated with a primary antibody specific for the cleaved (active) form of caspase-1 (p20 subunit).
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
Both Lanatoside C and Digoxin exert anti-inflammatory effects primarily through the inhibition of the Na+/K+-ATPase, which leads to downstream suppression of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular Na+ concentration. This alters the function of the Na+/Ca2+ exchanger, resulting in elevated intracellular Ca2+ levels. These ionic changes interfere with the signaling cascades that lead to the activation of IκB kinase (IKK). IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK activity, cardiac glycosides prevent the degradation of IκBα, thereby retaining NF-κB in an inactive state in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[4]
Inhibition of the NF-κB signaling pathway by Lanatoside C and Digoxin.
Pro-inflammatory Mechanism: Activation of the NLRP3 Inflammasome
Paradoxically, under certain conditions, cardiac glycosides, including Lanatoside C and Digoxin, can also exhibit pro-inflammatory activity through the activation of the NLRP3 inflammasome.[3][5] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.
The inhibition of the Na+/K+-ATPase by cardiac glycosides causes an efflux of intracellular potassium (K+). A low intracellular K+ concentration is a potent trigger for the assembly and activation of the NLRP3 inflammasome. This leads to a pro-inflammatory cascade, resulting in the release of IL-1β, a key mediator of acute inflammation. This dual role of cardiac glycosides highlights the context-dependent nature of their immunomodulatory effects.
Activation of the NLRP3 inflammasome by Lanatoside C and Digoxin.
Comparative Analysis and Discussion
The available data suggest that both Lanatoside C and Digoxin possess significant, yet complex, immunomodulatory properties. Their anti-inflammatory effects are primarily mediated by the inhibition of the Na+/K+-ATPase and subsequent suppression of the NF-κB signaling pathway. Conversely, the same initial mechanism of Na+/K+-ATPase inhibition can lead to pro-inflammatory outcomes through the activation of the NLRP3 inflammasome.
Potency and Efficacy:
Based on the limited direct comparative data, Digoxin appears to be a more potent inhibitor of NF-κB nuclear translocation in pericytes, showing significant effects at a lower concentration (100 nM) compared to Lanatoside C (1 µM).[1] However, in terms of cytotoxicity against cholangiocarcinoma cells, Lanatoside C exhibited slightly lower IC50 values, suggesting it may be more potent in that context.[1] This highlights that the relative potency of these cardiac glycosides can be cell-type and context-dependent.
Differential Effects and Na+/K+-ATPase Isoforms:
The differences in potency and cellular effects between Lanatoside C and Digoxin may be attributable to their differential affinities for the various isoforms of the Na+/K+-ATPase α-subunit (α1, α2, and α3). These isoforms have distinct tissue distributions and subcellular localizations. For instance, Digoxin has been shown to have a lower affinity for the α1 isoform in the presence of K+ compared to the α2 and α3 isoforms.[6] Although direct comparative data for Lanatoside C's isoform affinity is less clear, it is plausible that subtle differences in its binding profile could lead to distinct downstream signaling consequences and, therefore, variations in the magnitude of anti-inflammatory or pro-inflammatory responses.
Therapeutic Implications:
The dual nature of the inflammatory response to Lanatoside C and Digoxin has important implications for their potential therapeutic application beyond cardiology. The ability to suppress NF-κB-mediated inflammation suggests their utility in chronic inflammatory and autoimmune diseases. However, their potential to activate the NLRP3 inflammasome warrants caution, as this could exacerbate certain inflammatory conditions. Future research should focus on elucidating the specific cellular and microenvironmental factors that determine whether the net effect of these cardiac glycosides is anti-inflammatory or pro-inflammatory. Understanding these nuances will be critical for the development of novel therapeutic strategies that harness the beneficial immunomodulatory properties of these compounds while mitigating their potential for adverse inflammatory effects.
Conclusion
Lanatoside C and Digoxin are potent modulators of the inflammatory response, with the capacity to both suppress and activate key inflammatory pathways. While their foundational mechanism of Na+/K+-ATPase inhibition is shared, emerging evidence suggests that differences in their potency and potential differential interactions with Na+/K+-ATPase isoforms may lead to distinct biological outcomes. For researchers and drug development professionals, a thorough understanding of these complex and context-dependent effects is essential for exploring the full therapeutic potential of these established drugs in new inflammatory disease indications. Further head-to-head comparative studies are warranted to fully delineate their respective anti-inflammatory profiles.
Essential Safety and Operational Guide for Handling Lanatoside C
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Lanatoside C. Adherence to these guidelines is essential to ensure perso...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Lanatoside C. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
Lanatoside C is a potent cardiac glycoside that presents significant health risks upon exposure. It is classified as acutely toxic and can cause organ damage with repeated exposure.[1]
H410: Very toxic to aquatic life with long lasting effects[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent accidental exposure through inhalation, dermal contact, or eye contact.
Required PPE
Primary Engineering Control: All handling of Lanatoside C powder must be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.[2][4]
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator is required.
Eye and Face Protection: Wear safety goggles with side shields that comply with EN166 or ANSI Z87.1 standards.[2] A face shield should be used if there is a splash hazard.
Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[2][5] The outer glove should be worn over the cuff of the lab coat, and the inner glove underneath.[5] Gloves must be changed immediately if contaminated, torn, or punctured.[5]
Body Protection: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[5] An apron may be necessary for bulk handling.
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow for Handling Lanatoside C.
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is critical to mitigate risks.
Step-by-Step Handling Procedure
Preparation:
Designate a specific area for handling Lanatoside C, preferably within a fume hood.[2]
Ensure all necessary PPE is available and in good condition.
Verify that an emergency eyewash station and safety shower are accessible.[4]
Prepare all necessary equipment and reagents before introducing Lanatoside C to the work area.
For powder spills, gently cover with an absorbent material to avoid raising dust.
Cleanup:
Mechanically collect the spilled material using tools that will not generate dust (e.g., wetted absorbent pads).[2]
Place all contaminated materials into a sealed, labeled hazardous waste container.[2]
Decontaminate the spill area thoroughly.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[4]
Dispose of contents and containers at an approved waste disposal facility.[4]
Do not allow the substance to enter drains or waterways.[2][4]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Exposure Route
First Aid Measures
Inhalation
Move the person to fresh air and ensure they are comfortable for breathing. Call a POISON CENTER or physician immediately.[1]
Skin Contact
Immediately remove all contaminated clothing.[1] Thoroughly rinse the affected skin with large amounts of water. Call a physician.[4]
Eye Contact
Immediately flush eyes with large amounts of water, removing contact lenses if present.[4] Separate eyelids to ensure thorough flushing. Call a physician promptly.[4]
Ingestion
Rinse the mouth with water.[4] Do NOT induce vomiting. Call a POISON CENTER or physician immediately.[1][4]
Logical Flow for Handling Lanatoside C
Caption: A logical workflow for the safe handling and disposal of Lanatoside C.